2-Phenyl-1H-imidazole-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFIOTRHYONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393450 | |
| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-47-3 | |
| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a robust and widely applicable two-step strategy commencing with the synthesis of the 2-phenylimidazole core, followed by its regioselective formylation. We will delve into the mechanistic underpinnings of the Debus-Radziszewski imidazole synthesis and the Vilsmeier-Haack formylation, offering field-proven insights into reaction optimization, causality behind procedural steps, and detailed experimental protocols. Additionally, an alternative pathway involving the oxidation of a hydroxymethyl intermediate is discussed. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by comprehensive references.
Introduction and Retrosynthetic Analysis
This compound is a bifunctional molecule incorporating the stable 2-phenylimidazole scaffold and a reactive aldehyde group. This combination makes it a crucial intermediate for the synthesis of a diverse range of more complex molecules, including pharmaceutical agents, agrochemicals, and functional materials. The aldehyde handle provides a versatile reaction site for chain extension, cyclization, and functional group interconversion.
A logical retrosynthetic analysis of the target molecule suggests two primary strategic disconnections. The most direct approach involves the formylation of a pre-existing 2-phenyl-1H-imidazole core. This strategy is advantageous as 2-phenylimidazole is readily accessible. A second approach involves constructing the imidazole ring from precursors that already contain the C4-aldehyde or a suitable precursor.
Caption: Retrosynthetic analysis of this compound.
This guide will primarily focus on Pathway 1, which represents the most common and versatile approach, while also providing details for the alternative oxidation strategy (Pathway 2).
Pathway 1: The Formylation Strategy
This pathway is bifurcated into two distinct, high-yielding stages: the initial construction of the imidazole ring, followed by the introduction of the aldehyde functionality.
Stage I: Synthesis of 2-Phenyl-1H-imidazole via Debus-Radziszewski Reaction
The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that efficiently constructs the imidazole ring from three simple precursors: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of 2-phenylimidazole, the reactants are glyoxal, benzaldehyde, and an ammonia source, typically ammonium acetate, which serves as both the ammonia provider and a mild acid catalyst.
Causality and Mechanism: The reaction proceeds through a complex series of condensations.[1]
-
Diimine Formation: Initially, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.
-
Condensation with Aldehyde: This diimine then undergoes condensation with the aldehyde (benzaldehyde).
-
Cyclization and Aromatization: An intramolecular cyclization followed by dehydration (loss of water) leads to the formation of the aromatic imidazole ring.
The use of glacial acetic acid as a solvent is common as it facilitates the condensation steps and helps to maintain a suitable pH for the reaction.[2]
Caption: Simplified mechanism of the Radziszewski imidazole synthesis.
Stage II: Formylation of 2-Phenyl-1H-imidazole via Vilsmeier-Haack Reaction
With the 2-phenylimidazole core successfully synthesized, the next critical step is the introduction of the formyl group (-CHO) at the C4 (or C5) position. The Vilsmeier-Haack reaction is the preeminent method for this transformation, particularly for electron-rich heterocyclic systems.[3][4][5]
Causality and Mechanism: The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][6]
-
Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 2-phenylimidazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C4/C5 position, which is sterically accessible and electronically activated.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent hydrolysis readily converts the iminium moiety into the final carbaldehyde.[4]
The choice of DMF as both a reagent and sometimes a solvent is strategic, ensuring a high concentration of the formylating agent. The reaction is typically performed at controlled temperatures, starting at 0°C and allowing it to warm, to manage the exothermic formation of the Vilsmeier reagent.[6]
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Alternative Pathway: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol
An alternative synthetic route involves the preparation of the corresponding alcohol, (2-phenyl-1H-imidazol-4-yl)methanol, followed by its oxidation to the aldehyde. This method can be particularly useful if the alcohol intermediate is more readily available or if the conditions of the Vilsmeier-Haack reaction are incompatible with other functional groups on a more complex substrate.
The synthesis of the hydroxymethyl intermediate can be achieved by reacting 2-phenylimidazole with formaldehyde.[7] The subsequent oxidation is a standard organic transformation.
Oxidizing Agent Selection: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
-
Manganese Dioxide (MnO₂): This is a mild and highly effective reagent for the oxidation of allylic and benzylic-type alcohols. The alcohol on the imidazole ring is sufficiently activated for this reagent. A protocol for a similar oxidation of 1H-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde using MnO₂ in methanol has been reported, demonstrating the viability of this approach.[8]
-
Other Mild Oxidants: Other Swern-type or Dess-Martin periodinane oxidations could also be employed, though MnO₂ offers advantages in terms of cost and ease of workup (filtration).
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-imidazole
This protocol is adapted from established Debus-Radziszewski procedures.[9][10][11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.0 eq), and ammonium acetate (3.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzaldehyde).
-
Heating: Heat the reaction mixture to reflux (typically around 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water or ice-water with stirring.
-
Neutralization & Precipitation: Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution until the pH is basic (pH 8-9). This will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-phenyl-1H-imidazole as a white to off-white solid.
Protocol 2: Vilsmeier-Haack Formylation of 2-Phenyl-1H-imidazole
This protocol is a generalized procedure based on the principles of the Vilsmeier-Haack reaction.[6]
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq). Cool the flask to 0°C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the cold DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes.
-
Substrate Addition: Dissolve 2-phenyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with an aqueous solution of sodium hydroxide or sodium acetate until the pH is approximately 6-7. This step hydrolyzes the intermediate and precipitates the product.
-
Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the primary synthesis pathway.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| I | Radziszewski Synthesis | Benzaldehyde, Glyoxal, NH₄OAc | Acetic Acid | 100-120 | 2-4 | 70-85 |
| II | Vilsmeier-Haack | 2-Phenylimidazole, POCl₃, DMF | DMF | 0 to 80 | 2-6 | 75-90 |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.
Physical and Spectroscopic Data for this compound: [12][13]
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Molecular Formula: C₁₀H₈N₂O
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Molecular Weight: 172.18 g/mol
-
Appearance: Typically an off-white to yellow solid.
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¹H NMR: Expected signals include an aldehyde proton (singlet, ~9.8 ppm), aromatic protons from the phenyl ring (multiplet, ~7.4-8.1 ppm), and an imidazole ring proton (singlet, ~7.9 ppm). The NH proton is often broad and may exchange.
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IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (~3200-3400), C=O stretching of the aldehyde (~1670-1690), and C=C/C=N aromatic stretching (~1450-1600).
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the Radziszewski synthesis of the imidazole core followed by a Vilsmeier-Haack formylation. This pathway is robust, high-yielding, and utilizes readily available starting materials. Understanding the underlying mechanisms of each named reaction allows for rational optimization and troubleshooting. The alternative oxidation pathway provides a valuable strategic option, particularly for substrates sensitive to the conditions of the Vilsmeier-Haack reaction. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this important chemical intermediate.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. 1314969-20-4|{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol|BLD Pharm [bldpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. caloongchem.com [caloongchem.com]
- 10. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 11. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 12. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]
- 13. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
mechanism of 2-Phenyl-1H-imidazole-4-carbaldehyde formation
An In-depth Technical Guide to the Formation Mechanism of 2-Phenyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group at the C2 position and a reactive carbaldehyde at the C4 position, makes it a versatile precursor for the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Understanding the mechanistic underpinnings of its formation is crucial for optimizing synthetic routes, improving yields, and designing novel derivatives. This guide provides an in-depth exploration of the primary synthetic pathways, focusing on the core chemical principles and reaction mechanisms.
Part 1: Assembly of the 2-Phenyl-1H-imidazole Core: The Radziszewski Synthesis
The most common and historically significant method for constructing the 2-phenyl-1H-imidazole core is the Debus-Radziszewski imidazole synthesis.[2][3][4] This multicomponent reaction offers a convergent and atom-economical approach to substituted imidazoles by combining three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[2][4]
For the synthesis of 2-phenyl-1H-imidazole, the specific reactants are:
-
1,2-Dicarbonyl: Glyoxal (the simplest dialdehyde)
-
Aldehyde: Benzaldehyde
-
Nitrogen Source: Ammonia (typically used in the form of ammonium acetate)
The Proposed Mechanism
While the exact mechanism has been a subject of study, it is generally accepted to proceed in two main stages.[3][5] The process is a classic example of condensation chemistry, leading to the formation of the stable aromatic imidazole ring.
Stage 1: Formation of the Diimine Intermediate The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia. This step forms a diimine intermediate.[2][5] This intermediate is a key precursor that contains the necessary N-C-C-N framework of the future imidazole ring.
Stage 2: Condensation with Benzaldehyde and Cyclization The diimine intermediate then reacts with the aldehyde (benzaldehyde). The carbon atom of the benzaldehyde carbonyl group is electrophilic and is attacked by the nucleophilic nitrogen of the diimine. This is followed by a series of condensation and dehydration steps. An intramolecular cyclization occurs, followed by an oxidation step (often facilitated by air or a mild oxidant) to eliminate two hydrogen atoms and form the aromatic imidazole ring.[3]
Caption: The Radziszewski mechanism for 2-Phenyl-1H-imidazole synthesis.
Part 2: Formylation of the Imidazole Ring
Once the 2-phenyl-1H-imidazole core is synthesized, the next critical step is the introduction of the carbaldehyde (-CHO) group at the C4 position. Imidazoles are electron-rich heterocycles, making them susceptible to electrophilic substitution reactions.[6] The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.
Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a specialized electrophile, the Vilsmeier reagent, to formylate electron-rich aromatic and heteroaromatic compounds.[6][7][8]
Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]
Step 2: Electrophilic Aromatic Substitution The electron-rich 2-phenyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C4 (or C5) position, which is activated by the ring nitrogen atoms. This leads to the formation of a cationic intermediate, often called a sigma complex.
Step 3: Rearomatization and Hydrolysis The imidazole ring regains its aromaticity through the loss of a proton from the carbon where the Vilsmeier reagent attached. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound product.[7][9]
Caption: Vilsmeier-Haack formylation of 2-Phenyl-1H-imidazole.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol for the formylation step.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-phenyl-1H-imidazole in a suitable solvent (or DMF itself) and add it slowly to the Vilsmeier reagent solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture carefully with an aqueous base solution (e.g., NaOH or NaHCO₃) until the pH is basic.
-
Isolation: The product often precipitates upon neutralization. It can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Part 3: Alternative Synthetic Pathway - Oxidation of a Precursor
An alternative strategy to obtain this compound involves the synthesis of a precursor molecule, such as 2-phenyl-4-methyl-1H-imidazole or 2-phenyl-1H-imidazole-4-methanol, followed by a selective oxidation step.
Mechanism: Oxidation with Manganese Dioxide
The oxidation of a hydroxymethyl group to an aldehyde is a common and effective transformation. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent frequently used for this purpose, particularly for allylic and benzylic-type alcohols, which includes the hydroxymethyl group on an imidazole ring.[10]
The mechanism for MnO₂ oxidation is believed to occur on the surface of the solid oxidant. The alcohol adsorbs onto the surface of the MnO₂, followed by a radical or concerted process that removes hydrogen atoms to form the new carbonyl group. The product aldehyde is then desorbed from the surface.
Caption: Workflow for the oxidation of a hydroxymethyl precursor.
This method's viability depends on the accessibility of the 4-hydroxymethyl or 4-methyl precursor. The 4-methyl derivative can also be oxidized, though it may require harsher conditions or different reagents, such as selenium dioxide or a catalytic oxidation system.[11][12]
Summary and Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Mechanism Type | Advantages | Disadvantages |
| Route 1: Radziszewski + Vilsmeier-Haack | Glyoxal, Benzaldehyde, NH₃, DMF, POCl₃ | Multicomponent Condensation + Electrophilic Substitution | Convergent, uses readily available starting materials, generally high-yielding formylation.[2][7] | Two distinct synthetic operations required. |
| Route 2: Precursor Synthesis + Oxidation | 2-Phenyl-4-methylimidazole or its hydroxymethyl analog, MnO₂ (or other oxidant) | Oxidation | Can be very clean and high-yielding if the precursor is available.[10] MnO₂ is a mild reagent. | Requires a separate synthesis for the precursor, which may add steps. |
Conclusion
The formation of this compound is most reliably achieved through a two-stage process: the initial construction of the 2-phenyl-1H-imidazole nucleus via the Radziszewski synthesis, followed by a regioselective formylation at the C4-position using the Vilsmeier-Haack reaction. This combination of a multicomponent reaction and an electrophilic substitution provides a robust and versatile pathway. For specific applications where a C4-substituted precursor is readily accessible, a terminal oxidation step presents a viable and often high-yielding alternative. A thorough understanding of these mechanistic pathways empowers researchers to make informed decisions, troubleshoot syntheses, and rationally design new derivatives for drug discovery and materials science.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 2-Phenyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde: From Historical Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We trace the historical origins of its underlying scaffold, beginning with the foundational discoveries of imidazole synthesis in the 19th century. The guide details modern, validated synthetic protocols, physicochemical properties, and the compound's extensive applications as a versatile intermediate for creating diverse molecular architectures. Specifically tailored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and grounds its claims in authoritative references, offering a Senior Application Scientist's perspective on the utility and potential of this important molecule.
The Genesis of a Scaffold: A Historical Perspective on Imidazole Synthesis
The story of this compound is intrinsically linked to the discovery of its parent heterocycle, imidazole. The first synthesis of imidazole was reported by the German chemist Heinrich Debus in 1858.[1][2] By reacting glyoxal and formaldehyde with ammonia, he created the five-membered aromatic ring, which he initially named "glyoxaline".[2] This pioneering work laid the groundwork for heterocyclic chemistry.
Decades later, in 1882, the Polish chemist Bronisław Leonard Radziszewski significantly expanded upon Debus's work.[3] He developed a more versatile, multi-component reaction that could produce a wide variety of substituted imidazoles.[3][4][5] Now known as the Debus-Radziszewski imidazole synthesis , this reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate) to form the imidazole core.[4][6][7] This method's robustness and atomic economy made it a cornerstone reaction, enabling the synthesis of countless imidazole derivatives, including the precursors to the topic of this guide.[3]
Synthesis and Elucidation of this compound
While the Debus-Radziszewski reaction provides the foundational chemistry for the imidazole core, the direct, one-pot synthesis of this compound is challenging due to the reactivity of the desired aldehyde group under classical reaction conditions. Therefore, a more strategic, multi-step approach is commonly employed in modern laboratories. The most reliable and frequently cited pathway involves the creation of a stable precursor, (2-Phenyl-1H-imidazol-4-yl)methanol, followed by a selective oxidation to yield the target carbaldehyde.[8][9]
This two-step process offers superior control and typically results in higher yields and purity. The initial synthesis of the alcohol precursor can be achieved via modifications of the classic imidazole syntheses, followed by the critical oxidation step.
Experimental Protocol: A Validated Two-Step Synthesis
The following protocol details a field-proven method for the laboratory-scale preparation of this compound.
Part A: Synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dihydroxyacetone dimer (1 eq.), benzamidine hydrochloride (1 eq.), and a suitable high-boiling solvent such as ethylene glycol.
-
Base Addition: Slowly add a solution of sodium hydroxide (2 eq.) in water to the stirred mixture. The use of a strong base is critical to deprotonate the benzamidine and facilitate the cyclization.
-
Reflux: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate. Adjust the pH to neutral (~7) with hydrochloric acid. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude (2-Phenyl-1H-imidazol-4-yl)methanol. Recrystallization from an ethanol/water mixture can be performed for further purification.
Part B: Oxidation to this compound
-
Reaction Setup: In a separate flask, suspend the (2-Phenyl-1H-imidazol-4-yl)methanol (1 eq.) from Part A in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Oxidant Addition: Add an excess of activated manganese dioxide (MnO₂, ~10 eq.). MnO₂ is a preferred oxidant for this transformation as it is mild and highly selective for allylic/benzylic alcohols, minimizing over-oxidation or degradation of the imidazole ring.
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of the more polar aldehyde product.
-
Filtration and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford pure this compound.
Synthetic Workflow Diagram
Caption: A two-part workflow for the synthesis of this compound.
Physicochemical and Structural Data
The accurate characterization of a chemical building block is paramount for its effective use in further synthetic endeavors. The key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 68282-47-3 | [10][11] |
| Molecular Formula | C₁₀H₈N₂O | [10][11] |
| Molecular Weight | 172.18 g/mol | [10][11] |
| Appearance | White to light yellow solid | [12] |
| InChIKey | LFKJFIOTRHYONM-UHFFFAOYSA-N | [10] |
| SMILES | O=Cc1cn[nH]c1c2ccccc2 | [10] |
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a highly versatile intermediate or scaffold .[13][14] The molecule possesses two key features that make it exceptionally useful for drug development professionals:
-
The Imidazole Core: This ring system is a well-known "privileged structure" in medicinal chemistry. It is isosteric with other biological motifs, can participate in hydrogen bonding as both a donor and acceptor, and is metabolically stable.[2][7] Its presence is found in numerous FDA-approved drugs.[1]
-
The Carbaldehyde Functional Group: The aldehyde group is a reactive "handle" that allows for a vast array of subsequent chemical transformations. This enables the rapid generation of large libraries of diverse compounds for biological screening.
Key Derivatization Reactions
The aldehyde moiety is a gateway to numerous compound classes, most notably through condensation reactions with amines to form imines (Schiff bases).[8][9][15] These imines can be further reduced (reductive amination) to form stable secondary amines, a common linkage in drug molecules. This strategy is a cornerstone of combinatorial chemistry and lead optimization.
Derivatives synthesized from this building block have shown a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antitubercular properties.[16][17][18]
Logical Workflow for Drug Discovery
Caption: Use of the core scaffold in a typical drug discovery pipeline.
Conclusion
From the foundational 19th-century discoveries of Debus and Radziszewski to modern synthetic laboratories, the imidazole scaffold has proven to be of enduring importance. This compound stands as a testament to this legacy, serving not as an end-product, but as a critical starting point for innovation. Its robust synthesis and versatile reactivity provide researchers with a reliable tool to construct novel molecules of significant therapeutic and material potential. Understanding its history, synthesis, and strategic application is essential for any scientist working at the forefront of chemical and pharmaceutical development.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 68282-47-3 | this compound - Capot Chemical [capotchem.com]
- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
fundamental chemical properties of 2-Phenyl-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Phenyl-1H-imidazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this vast chemical family, this compound stands out as a versatile synthetic intermediate. Possessing three distinct points of chemical reactivity—the phenyl ring, the imidazole core, and the aldehyde functional group—this molecule serves as a critical building block for constructing more complex, pharmacologically relevant structures.[3][4]
This guide provides a comprehensive overview of the . We will delve into its molecular structure, physicochemical characteristics, a robust synthetic protocol, spectroscopic signature, and key reactive traits. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a central five-membered imidazole ring. A phenyl group is attached at the C2 position, and an aldehyde (carbaldehyde) group is present at the C4 position. The presence of both hydrogen bond donor (the N-H of the imidazole) and acceptor sites (the non-protonated nitrogen and the aldehyde oxygen) governs its solubility and interaction with biological targets.[5]
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [5][6] |
| Molecular Weight | 172.18 g/mol | [5][6] |
| CAS Number | 68282-47-3 | [5][7] |
| Appearance | Solid (typically off-white to yellow) | [6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 45.8 Ų | [5] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | [5] |
Synthesis and Purification
The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding alcohol precursor, (2-phenyl-1H-imidazol-4-yl)methanol. This precursor can be synthesized via several established methods for imidazole ring formation. The oxidation step is critical and requires a mild oxidant to prevent over-oxidation to the carboxylic acid or degradation of the electron-rich imidazole ring.
Experimental Protocol: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol
This protocol describes a standard laboratory-scale synthesis using activated manganese dioxide (MnO₂), a preferred mild oxidant for allylic and benzylic-type alcohols.
Materials:
-
(2-phenyl-1H-imidazol-4-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (2-phenyl-1H-imidazol-4-yl)methanol in anhydrous dichloromethane (approx. 20 mL per gram of substrate).
-
Addition of Oxidant: To the stirring solution, add 5.0 to 10.0 equivalents of activated manganese dioxide (MnO₂) in portions.
-
Causality Insight: A large excess of MnO₂ is used to drive the heterogeneous reaction to completion. The activity of MnO₂ can vary, so a significant excess ensures a robust and reproducible transformation.
-
-
Reaction Progress: Heat the suspension to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The starting material is more polar than the product aldehyde. The reaction is typically complete within 4-12 hours.
-
Workup and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the MnO₂ solids.
-
Causality Insight: MnO₂ and its reduced forms are fine black powders that can clog standard filter paper. A Celite® pad provides a porous filtration medium that effectively traps these solids.
-
-
Washing: Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.
-
Drying and Concentration: Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a solid.
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[8][9]
¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or DMSO-d₆)
-
Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.5-10.5 ppm. This is highly characteristic.[3]
-
Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region, likely between δ 7.5-8.5 ppm. The proton at the C5 position will be distinct from the N-H proton.
-
N-H Proton: A broad singlet, typically in the δ 12.0-13.0 ppm range in DMSO-d₆, which is exchangeable with D₂O. Its position can be highly variable depending on solvent and concentration.
-
Phenyl Protons: A series of multiplets between δ 7.2-8.0 ppm, integrating to 5 protons. The ortho-protons (adjacent to the imidazole ring) may be shifted further downfield compared to the meta- and para-protons.
¹³C NMR (Carbon NMR):
-
Aldehyde Carbonyl (C=O): A distinct peak in the δ 180-195 ppm range. Experimental values for related compounds are around 155 ppm, but this may vary.[10]
-
Imidazole Carbons: Three peaks are expected. The C2 carbon (bearing the phenyl group) and C4 carbon (bearing the aldehyde) will be quaternary and appear around δ 140-150 ppm. The C5 carbon will be a methine (C-H) and appear further upfield.
-
Phenyl Carbons: Four signals are expected: one quaternary carbon (ipso-carbon attached to the imidazole) and three methine carbons (ortho, meta, para) in the δ 125-135 ppm range.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the imidazole N-H group.[9]
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=O Aldehyde Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹. This is a key diagnostic peak.[8]
-
C=N and C=C Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, corresponding to the phenyl and imidazole ring systems.[9]
Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups, which can be targeted with high selectivity.
-
The Aldehyde Group: This is the most reactive site for many transformations.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-phenyl-1H-imidazole-4-carboxylic acid) using agents like potassium permanganate or silver (I) oxide.[10]
-
Reduction: Can be selectively reduced to the primary alcohol ((2-phenyl-1H-imidazol-4-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).[10]
-
Nucleophilic Addition: Undergoes classic aldehyde reactions, such as the formation of Schiff bases (imines) with primary amines, cyanohydrins with cyanide, and acetals with alcohols. This is a primary route for elaboration into more complex drug candidates.[3]
-
-
The Imidazole Ring: The ring itself offers several reaction pathways.
-
N-Alkylation/Acylation: The N-1 nitrogen is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base.[3]
-
Electrophilic Aromatic Substitution: The imidazole ring is electron-rich, but substitution is less facile than in pyrrole. Halogenation or nitration can occur, typically at the C5 position, though conditions must be carefully controlled.
-
-
The Phenyl Group:
-
Electrophilic Aromatic Substitution: The phenyl group can undergo reactions like nitration, halogenation, or sulfonation. The imidazole ring acts as a deactivating group, so forcing conditions may be required, with substitution typically directed to the meta position.
-
Reactivity Map
Caption: Key reactive sites on this compound.
Applications in Research and Development
The true value of this compound is realized in its role as a synthetic precursor. The imidazole scaffold is a well-established pharmacophore found in drugs with a vast range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][11]
-
Medicinal Chemistry: This compound is a common starting point for generating libraries of novel imidazole derivatives. The aldehyde handle allows for the straightforward introduction of diverse chemical functionalities via reductive amination or Wittig-type reactions, enabling systematic Structure-Activity Relationship (SAR) studies. For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease.[11]
-
Materials Science: Imidazole derivatives are used as ligands for creating metal-organic frameworks (MOFs) and as components in functional polymers.[4] The specific structure of this compound makes it a candidate for synthesizing materials with unique electronic or coordination properties.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block. A thorough understanding of its fundamental properties—from its spectroscopic signature to its distinct functional group reactivity—empowers researchers to leverage its full potential in the rational design of novel therapeutics and advanced materials.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. rsc.org [rsc.org]
- 10. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | 94938-02-0 | Benchchem [benchchem.com]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1H-imidazole-4-carbaldehyde
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 2-Phenyl-1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with practical insights, explaining the causality behind experimental choices and ensuring a self-validating analytical workflow.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. Its structure, featuring a phenyl ring and a carbaldehyde group attached to an imidazole core, makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of this molecule is paramount for its application in any field. This guide will detail the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.
A critical aspect to consider when characterizing imidazole derivatives is the phenomenon of tautomerism. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This can influence the spectroscopic data, particularly in solution-state NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Anticipated ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl ring, the proton on the imidazole ring, and the N-H proton of the imidazole.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Imidazole C5-H | 7.5 - 8.0 | Singlet (s) | 1H |
| Phenyl (ortho) | 7.8 - 8.2 | Multiplet (m) or Doublet (d) | 2H |
| Phenyl (meta, para) | 7.2 - 7.6 | Multiplet (m) | 3H |
| Imidazole N-H | 12.0 - 14.0 (broad) | Singlet (s) | 1H |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for imidazole derivatives as it can dissolve a wide range of organic compounds and the acidic N-H proton is often clearly visible. In contrast, using solvents like D₂O can lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a pulse angle of 90 degrees and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₅ at 2.50 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Anticipated ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Imidazole C2 | 145 - 155 |
| Imidazole C4 | 135 - 145 |
| Imidazole C5 | 115 - 125 |
| Phenyl (ipso) | 130 - 140 |
| Phenyl (ortho, meta, para) | 120 - 135 |
Trustworthiness and Self-Validation: A significant challenge in the ¹³C NMR of some imidazole derivatives is the fast tautomerization in solution, which can lead to broadened or even undetectable signals for the imidazole ring carbons. To overcome this, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be employed for an unambiguous characterization of the carbon skeleton in the solid state.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger spectral width (e.g., 0-200 ppm) is required.
-
-
Data Acquisition: A much larger number of scans is needed compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and referencing to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Anticipated IR Absorption Bands:
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3200 - 3500 (broad) | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Weak (often a doublet) |
| C=O Stretch (aldehyde) | 1670 - 1700 | Strong |
| C=N Stretch (imidazole) | 1580 - 1650 | Medium-Strong |
| C=C Stretch (aromatic/imidazole) | 1450 - 1600 | Medium-Strong (multiple bands) |
Authoritative Grounding: The presence of a strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde[2]. The broad band above 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, often broadened due to hydrogen bonding[3].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands.
Anticipated UV-Vis Absorption:
The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.
| Transition | Expected λmax (nm) | Solvent |
| π → π | 250 - 300 | Ethanol or Methanol |
| n → π | 300 - 350 | Ethanol or Methanol |
Expertise & Experience: The π → π* transitions, typically of higher energy (shorter wavelength), are associated with the extensive conjugation between the phenyl ring, the imidazole ring, and the carbonyl group. The n → π* transition, of lower energy (longer wavelength), involves the non-bonding electrons on the nitrogen and oxygen atoms. The choice of solvent can influence the position of these bands; polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
-
Data Acquisition: Scan a range of wavelengths, for instance, from 200 to 600 nm.
-
Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Anticipated Mass Spectrum:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 172 | Molecular Ion |
| [M-H]⁺ | 171 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 143 | Loss of the formyl group |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Self-Validating System: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition of the molecule with a high degree of confidence.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
A logical and efficient workflow is crucial for the confident characterization of this compound.
References
An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde (CAS: 68282-47-3): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and its significant role as a precursor in the development of targeted therapeutics.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability make it an attractive core for designing molecules that interact with a wide range of biological targets. This compound, with its reactive aldehyde functionality, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules, particularly kinase inhibitors.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 68282-47-3 | [1] |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [3] |
| InChIKey | LFKJFIOTRHYONM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | [1] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Storage | Store at -20°C, sealed, away from moisture. | [3] |
Synthesis of this compound
The synthesis of the target molecule is a two-step process, beginning with the synthesis of the 2-phenylimidazole core, followed by formylation at the C4 position.
Step 1: Synthesis of 2-Phenylimidazole via Radziszewski Reaction
The Radziszewski imidazole synthesis is a classic and efficient method for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] In this case, benzaldehyde, glyoxal, and ammonia are the key starting materials.
Reaction Scheme:
Caption: Radziszewski synthesis of 2-phenylimidazole.
Experimental Protocol:
A detailed protocol for the synthesis of 2-phenylimidazole is described in a patent by Zeng Zhouhua et al.[5], which utilizes a gas-liquid-liquid phase synthesis device to improve reaction efficiency. A general laboratory adaptation is as follows:
-
To a reaction vessel, add benzaldehyde and a 40% aqueous solution of glyoxal.
-
While maintaining the temperature between 50-80°C, introduce ammonia gas into the reaction mixture with vigorous stirring over a period of several hours.
-
The reaction is typically allowed to proceed for 12 hours.
-
After the reaction is complete, the excess water is removed by evaporation under reduced pressure.
-
The resulting crude product is cooled, allowed to crystallize, and then collected by filtration.
-
The solid is washed with cold water and dried to afford 2-phenylimidazole.
Causality of Experimental Choices: The use of a gas-liquid-liquid phase setup enhances the interfacial area between the reactants, thereby increasing the reaction rate.[6] The temperature is controlled to ensure a sufficient reaction rate without promoting the formation of byproducts.
Step 2: Vilsmeier-Haack Formylation of 2-Phenylimidazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle is as follows:[10]
-
Preparation of the Vilsmeier Reagent: In a flask cooled to 0-5°C, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring. The mixture is stirred for an additional hour at this temperature to ensure complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 2-phenylimidazole in DMF dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 60-80°C for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled and poured onto crushed ice.
-
The acidic solution is then carefully neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the electrophilic attack of the less reactive imidazole ring. The aqueous workup hydrolyzes the intermediate iminium salt to the desired aldehyde.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl group protons in the aromatic region (δ 7.0-8.5 ppm). The imidazole ring protons will also appear in this region, with the C5-H and the N-H protons exhibiting characteristic shifts. The aldehyde proton will be a distinct singlet further downfield, typically above δ 9.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the phenyl carbons and the imidazole ring carbons. The carbonyl carbon of the aldehyde will be a prominent signal in the downfield region, typically around δ 180-190 ppm.
-
FTIR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹. The N-H stretching of the imidazole ring will appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.18 g/mol ).
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade. Its inhibition is a major therapeutic strategy for treating inflammatory diseases. Many potent p38 MAP kinase inhibitors feature a substituted imidazole core.
Signaling Pathway:
Caption: Simplified p38 MAP Kinase signaling pathway.
Synthetic Application: this compound can be utilized as a scaffold to synthesize analogs of known p38 inhibitors like BIRB 796. The aldehyde group can be readily converted into various functional groups through reactions such as reductive amination or Wittig reactions, allowing for the introduction of different side chains to optimize binding affinity and selectivity.
Illustrative Synthetic Protocol (Reductive Amination):
-
Dissolve this compound and a primary amine (e.g., an aniline derivative) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 2-phenylimidazole derivative.
Transforming Growth Factor-β-activated Kinase 1 (TAK1) Inhibitors
TAK1 is another critical kinase involved in pro-inflammatory and cell survival signaling pathways.[12] Imidazole-based compounds have emerged as potent and selective TAK1 inhibitors.
Signaling Pathway:
Caption: Simplified TAK1 signaling pathway.
Synthetic Application: The aldehyde functionality of this compound makes it an ideal component in multicomponent reactions, such as the Ugi reaction, for the rapid generation of diverse libraries of potential TAK1 inhibitors.
Illustrative Synthetic Protocol (Ugi Four-Component Reaction):
-
To a solution of this compound in a suitable solvent like methanol, add an amine, a carboxylic acid, and an isocyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the α-acylamino carboxamide product.
This one-pot reaction allows for the introduction of four points of diversity, enabling the efficient exploration of the chemical space around the 2-phenylimidazole scaffold to identify potent and selective TAK1 inhibitors.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its importance for researchers in the field of drug discovery and development. The methodologies and insights presented herein are intended to facilitate further innovation and the creation of next-generation targeted therapies.
References
- 1. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 6. caloongchem.com [caloongchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its molecular architecture, elucidate robust synthetic pathways, detail its spectroscopic signature, and explore its reactivity and potential as a pivotal scaffold for novel therapeutics.
This compound (CAS No: 68282-47-3) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This specific arrangement of functional groups imparts a unique combination of electronic properties, steric features, and chemical reactivity, making it a highly valuable and versatile building block in synthetic chemistry.
The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine and purines, highlighting its inherent biocompatibility and ability to engage in crucial biological interactions. The addition of a phenyl ring introduces lipophilicity and potential for π-π stacking interactions, while the aldehyde function serves as a reactive handle for extensive synthetic diversification. Consequently, this molecule is a frequent starting point for the development of compounds with a wide spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a planar five-membered imidazole ring linked to a phenyl group and a carbaldehyde group. An important structural feature of the 1H-imidazole ring is the existence of two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms.
Physicochemical Data Summary
All quantitative data for the molecule are summarized in the table below for ease of reference.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 68282-47-3 | |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 167-169 °C | |
| Boiling Point | 418.9 ± 18.0 °C (Predicted) | |
| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | |
| InChI | InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) |
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of 2,4-disubstituted imidazoles like the title compound can be approached through several established organic chemistry reactions. The most logical and industrially relevant strategies involve the initial construction of the 2-phenylimidazole core followed by formylation, or a multicomponent reaction that assembles the entire substituted ring in a single step.
Strategy 1: The Debus-Radziszewski Imidazole Synthesis
A classical and highly effective method for creating trisubstituted imidazoles is the Debus-Radziszewski synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To specifically target this compound, a protected glyoxal derivative would be required to later reveal the aldehyde functionality, making this a multi-step but reliable approach. A generalized scheme is presented below.
Caption: Generalized Debus-Radziszewski Imidazole Synthesis.
Strategy 2: Formylation via the Vilsmeier-Haack Reaction
A more direct and widely used method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This approach would begin with the synthesis of 2-phenylimidazole, which is then subjected to the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to install the carbaldehyde group at the C4 position. The high reactivity of the imidazole ring makes it an excellent substrate for this type of electrophilic substitution.
Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of 2-phenylimidazole.
Step 1: Synthesis of 2-Phenylimidazole
-
In a round-bottom flask, combine benzaldehyde (1 eq.), glyoxal (40% in water, 1 eq.), and ammonium acetate (3-4 eq.) in glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylimidazole. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-phenylimidazole (1 eq.), synthesized in Step 1, in DMF dropwise to the Vilsmeier reagent suspension.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-5 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography (Silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of standard spectroscopic techniques. The expected spectral data are summarized below, based on the known effects of its constituent functional groups.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.5-10.5 ppm. - Imidazole Ring Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm), one for the C5-H and one for the N-H (which may be broad and exchangeable with D₂O). - Phenyl Ring Protons: Multiplets in the aromatic region (δ 7.2-8.0 ppm), corresponding to the ortho, meta, and para protons. |
| ¹³C NMR | - Carbonyl Carbon (CHO): A characteristic peak in the highly deshielded region, δ 185-195 ppm. - Imidazole Ring Carbons: Peaks in the aromatic region (δ 115-150 ppm). The C2 carbon attached to the phenyl group will be distinct from C4 and C5. - Phenyl Ring Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C=N and C=C Stretches: Medium to strong absorptions in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (172.18). |
Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and experimental conditions.
Reactivity and Applications in Drug Development
The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group and the imidazole ring.
Key Reactions:
-
Reductive Amination: The aldehyde can be converted into various amines, providing access to a wide array of substituted side chains.
-
Wittig Reaction: Allows for the formation of C=C double bonds, extending the carbon skeleton.
-
Condensation Reactions: Can react with active methylene compounds or amines to form Schiff bases, oximes, hydrazones, and other derivatives, which are often biologically active themselves.
-
N-Alkylation/Arylation: The N-H of the imidazole ring can be substituted, allowing for modulation of the compound's steric and electronic properties.
This chemical versatility enables its use as a core scaffold in the synthesis of more complex molecules with targeted biological activities.
Caption: Synthetic workflow for drug candidate development.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Thorough toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). The compound may be hygroscopic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Conclusion
This compound is a molecule of fundamental importance in modern synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable platform for the design and discovery of new chemical entities. Understanding its core properties, as detailed in this guide, empowers researchers to fully leverage its potential in developing next-generation therapeutics and functional materials.
A Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, from natural products like histidine to blockbuster drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Within this class, 2-Phenyl-1H-imidazole-4-carbaldehyde stands out as a pivotal synthetic intermediate. The strategic placement of a reactive aldehyde group on the robust 2-phenylimidazole core provides a versatile chemical handle for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, analytical characterization, a validated synthesis protocol, and its strategic application as a building block for novel therapeutic agents, intended for researchers and professionals in the field of drug development.
Section 1: Physicochemical Properties and Characterization
This compound is a solid compound at room temperature.[2] Its fundamental properties are crucial for its use in synthesis and for regulatory purposes.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O | [2][3][4] |
| Molecular Weight | 172.18 g/mol | [3][4][5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 68282-47-3 | [3][4][5] |
| Exact Mass | 172.0637 Da | [3][5] |
| Physical Form | Solid | [2] |
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the material before its use in subsequent synthetic steps. The following protocols describe standard, self-validating methods for this purpose.
-
Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. The predicted chemical shifts are based on analogous structures and established principles of aromaticity and substituent effects.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
-
Expected ¹H NMR Data (in DMSO-d₆):
-
Aldehyde Proton (CHO): A singlet peak expected at a highly deshielded chemical shift, typically δ 9.5-10.0 ppm.
-
Imidazole Protons: Two distinct singlets or doublets for the C5-H and the N-H protons of the imidazole ring, expected in the δ 7.5-8.5 ppm region. The N-H proton is often broad and its position can be concentration-dependent.
-
Phenyl Protons: A multiplet system in the δ 7.3-8.0 ppm region, integrating to 5 protons.
-
-
Expected ¹³C NMR Data (in DMSO-d₆):
-
Aldehyde Carbonyl (C=O): A peak in the δ 185-195 ppm range.[4]
-
Aromatic & Imidazole Carbons: A series of peaks between δ 115-150 ppm corresponding to the carbons of the phenyl and imidazole rings.
-
-
Rationale: FTIR is used to identify key functional groups based on their characteristic vibrational frequencies. The aldehyde C=O stretch is a particularly strong and diagnostic absorption.
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
~3100 cm⁻¹: N-H stretching of the imidazole ring.
-
~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet), a key diagnostic feature.[4]
-
~1670-1690 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the aromatic aldehyde.[4]
-
~1600, ~1550, ~1480 cm⁻¹: C=C and C=N stretching vibrations from the phenyl and imidazole rings.
-
-
Rationale: Reverse-phase HPLC is the standard method for assessing the purity of organic compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 40:60 (v/v) mixture of ACN and buffered water.[6]
-
Detection: UV detector set at 210 nm or 254 nm.[6]
-
Sample Preparation: Prepare a stock solution of the compound in ACN or methanol at 1 mg/mL and dilute as necessary.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Section 2: Synthesis of this compound
The synthesis of substituted imidazoles can be achieved through various established routes, most notably the Debus synthesis.[1] For this specific 2,4-disubstituted pattern, a reliable and scalable approach involves the cyclocondensation of an α-haloketone with an amidine, followed by the introduction or deprotection of the aldehyde functionality. The following protocol is a robust method adapted from established literature procedures for similar imidazole aldehydes.[9]
Workflow for Synthesis and Purification
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a common and effective method starting from the corresponding, more readily available alcohol precursor, (2-phenyl-1H-imidazol-4-yl)methanol.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-phenyl-1H-imidazol-4-yl)methanol (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as chloroform or methanol (sufficient to form a stirrable slurry).[9]
-
Reagent Addition: Add activated manganese dioxide (MnO₂) (5-10 equivalents) portion-wise to the stirring suspension. The use of a large excess of MnO₂ is crucial for driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 6-24 hours.[9]
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts.
-
Purification: Wash the Celite® pad thoroughly with additional solvent (e.g., methanol or ethyl acetate). Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Section 3: Key Reactions and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group. This group serves as an electrophilic site, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It is a quintessential building block for elaborating the imidazole core into more complex molecules with therapeutic potential.[10][11]
Core Reactivity and Synthetic Elaboration
The aldehyde allows for several key transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amine derivatives. This is one of the most powerful methods for introducing diverse side chains.
-
Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines. These imines can be stable final products or can be further reduced or cyclized. Condensation with active methylene compounds (e.g., malonates) via Knoevenagel condensation is also common.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains with double bond functionality.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to different functional group families.
Caption: Application of the aldehyde as a versatile synthetic handle.
These transformations are fundamental in the synthesis of compounds targeting a wide range of diseases, including cancer, inflammation, and viral infections.[1][12] The 2-phenylimidazole core often serves as a crucial pharmacophore for binding to enzyme active sites, such as kinases, while the substituents introduced via the aldehyde group modulate potency, selectivity, and pharmacokinetic properties.
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions to minimize risk.
-
Hazards Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined properties, straightforward characterization, and versatile reactivity make it an invaluable building block for medicinal chemists. By providing this detailed technical guide, we aim to empower researchers to confidently and efficiently utilize this compound in the synthesis of the next generation of therapeutic agents, ultimately accelerating the path from chemical synthesis to clinical impact.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Phenyl-1H-imidazole-4-carbaldehyde
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It stands as a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold". This designation arises from its ability to interact with a wide array of biological targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions, all facilitated by its unique electronic and structural properties.[1] The imidazole moiety is a key component in numerous biologically active molecules, including the essential amino acid histidine, and is found in many approved drugs demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2][3]
This guide focuses on a specific, promising derivative: This compound . The presence of the phenyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 4-position provides a unique electronic signature and a handle for further synthetic modification, making it an attractive candidate for drug discovery. This document provides a comprehensive framework for conducting a robust preliminary biological screening of this compound, designed for researchers and drug development professionals. Our approach is not merely a list of protocols but a strategic guide, explaining the causality behind each experimental choice to ensure a scientifically sound and efficient screening cascade.
Strategic Overview of the Screening Cascade
The initial biological evaluation of a novel compound is a critical step in identifying its therapeutic potential. The goal is not exhaustive characterization but a broad, efficient survey of its most probable activities. Based on the extensive literature on imidazole derivatives, our screening strategy for this compound will prioritize four key areas: Antimicrobial, Antioxidant, Anti-inflammatory, and Anticancer activities .
The workflow is designed to move from broad, high-throughput in vitro assays to more specific mechanistic or preliminary in vivo studies for the most promising activities identified. This funneling approach maximizes resource efficiency and accelerates decision-making.
Caption: General workflow for the preliminary biological screening cascade.
Antimicrobial Activity Screening
Rationale: Imidazole derivatives, such as metronidazole and clotrimazole, are clinically established antimicrobial agents.[1][4] Their mechanism often involves disrupting microbial DNA or interfering with cell wall synthesis.[5] Therefore, assessing the antimicrobial potential of a novel imidazole compound is a logical and high-priority starting point.
Primary Screening: Agar Well Diffusion Assay
This method is a straightforward, qualitative technique to screen for broad-spectrum antimicrobial activity against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Experimental Protocol: Agar Well Diffusion
-
Microorganism Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) in appropriate broth.
-
Plate Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Uniformly swab the suspension onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar plates.
-
Compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 50 µL) of the test compound solution into the wells.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).
-
Data Analysis: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger zone indicates greater inhibitory activity.
Secondary Screening: Minimum Inhibitory Concentration (MIC)
If significant activity is observed in the primary screen, the next step is to quantify this activity by determining the MIC. This is the lowest concentration of the compound that prevents visible microbial growth.
Experimental Protocol: Broth Microdilution Method
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate growth broth.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the diffusion assay.
-
Data Analysis: Determine the MIC by visually identifying the lowest concentration at which no turbidity (growth) is observed. The results can be confirmed by measuring absorbance with a plate reader.
| Potential Outcome | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | 18 | 64 |
| E. coli | 12 | 128 |
| C. albicans | 22 | 32 |
| Ciprofloxacin (Std.) | 25 | 1 |
| Fluconazole (Std.) | 28 | 4 |
Table 1: Hypothetical antimicrobial screening data for this compound.
Antioxidant Activity Evaluation
Rationale: Oxidative stress is implicated in numerous diseases. Many heterocyclic compounds, including imidazoles, can act as antioxidants by scavenging free radicals.[7] The imidazole ring can participate in electron transfer reactions, a key mechanism for antioxidant action.[8] We will employ two common assays that operate on different mechanisms to gain a more comprehensive understanding.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Controls:
-
Positive Control: Use a known antioxidant such as Ascorbic Acid or Trolox.
-
Blank: Use methanol instead of the test compound.
-
-
Measurement: Measure the absorbance at ~517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][10] This method is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol: ABTS Assay
-
Radical Generation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with ethanol to a specific absorbance. Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for 6 minutes.
-
Measurement: Measure the absorbance at ~734 nm.
-
Calculation: Similar to the DPPH assay, calculate the percentage inhibition and determine the IC50 value.
| Assay | IC50 (µg/mL) |
| DPPH Scavenging | 45.8 |
| ABTS Scavenging | 32.5 |
| Ascorbic Acid (Std.) | 5.2 |
Table 2: Hypothetical antioxidant activity data.
Anti-inflammatory Activity Screening
Rationale: Imidazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[1][11] The structural features of this compound are reminiscent of moieties found in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]
In Vitro Screening: Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. This simple, preliminary in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of protein (bovine serum albumin), mimicking the action of NSAIDs.[12]
Experimental Protocol: Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compound at various concentrations. Adjust the pH to 6.3.
-
Heating: Incubate the samples at 37°C for 20 minutes, then heat at 51°C for 20 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Controls:
-
Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.[2]
-
Negative Control: Use the vehicle alone.
-
-
Calculation: Calculate the percentage inhibition of denaturation and determine the IC50 value.
In Vivo Model: Carrageenan-Induced Paw Edema
Should the in vitro results be promising, the carrageenan-induced rat paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity in vivo.[11][13] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.
This protocol is provided for context; its execution requires appropriate ethical approvals and specialized facilities.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity Screening
Rationale: The imidazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic potential against various cancer cell lines.[14][15] These compounds can act through diverse mechanisms, including enzyme inhibition (e.g., kinases), DNA interaction, and disruption of microtubule polymerization.[1][16]
Primary Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for screening the cytotoxic effects of a compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)) into 96-well plates and allow them to adhere overnight.[15][17]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at ~570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 25.3 |
| HeLa | Cervical | 18.9 |
| A549 | Lung | 42.1 |
| Doxorubicin (Std.) | - | 0.8 |
Table 3: Hypothetical anticancer cytotoxicity data.
Conclusion and Future Directions
This guide outlines a structured, multi-pronged approach for the preliminary biological screening of this compound. By systematically evaluating its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, researchers can efficiently identify and prioritize its most promising therapeutic potential. Positive "hits" from this primary screening cascade must be validated through more advanced secondary assays. These may include determining the specific mechanism of action (e.g., specific enzyme inhibition, gene expression analysis), exploring structure-activity relationships (SAR) through synthetic modification of the parent compound, and conducting further, more complex in vivo studies to assess efficacy and preliminary safety. The journey from a promising scaffold to a clinical candidate is long, but a robust and logically designed initial screening is the indispensable first step.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Strategic Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde Derivatives: A Guide for Medicinal Chemistry
An Application Note for Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3][4] Specifically, derivatives of 2-phenyl-1H-imidazole-4-carbaldehyde are valuable intermediates and target molecules, exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][5][6] The aldehyde functional group at the C-4 position serves as a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.[7]
This guide provides an in-depth overview of robust and efficient synthetic strategies for accessing this important molecular framework, designed for researchers and scientists in drug development. We will move beyond simple procedural lists to explore the causality behind protocol choices, ensuring a deeper understanding of the underlying chemistry.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted imidazoles can be broadly categorized into several key methodologies. The choice of strategy often depends on the desired substitution pattern, availability of starting materials, and scalability. For the this compound scaffold, a combination of imidazole ring formation followed by functional group manipulation is often the most effective approach.
| Synthetic Method | Key Reactants | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Debus-Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde (Benzaldehyde), Ammonia source (e.g., NH₄OAc) | Acetic acid, Reflux; or solvent-free, catalyst | 60-95% | High atom economy, operational simplicity, readily available starting materials.[8] | Can produce mixtures with complex substrates; high temperatures may be required.[9] |
| Van Leusen Imidazole Synthesis | Aldimine (from an aldehyde and amine), Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) | 50-85% | High regioselectivity, mild reaction conditions, good functional group tolerance.[10][11] | TosMIC is a lachrymator and requires careful handling; aldimine formation is a separate or in-situ step.[10] |
| Oxidation of 4-Hydroxymethylimidazole | 2-Phenyl-1H-imidazol-4-yl)methanol | Oxidizing agent (e.g., MnO₂), Solvent (e.g., Methanol, Chloroform) | 80-99% | High-yielding and clean conversion, specific to the desired functional group.[12] | Requires the prior synthesis of the hydroxymethyl precursor. |
| Modern Multicomponent Reactions (MCRs) | Varies (e.g., diketones, aldehydes, amines, isocyanides) | Often catalyzed (e.g., Lewis acids, ionic liquids), microwave-assisted.[13][14] | 70-98% | High efficiency, diversity-oriented, aligns with green chemistry principles.[15] | Catalyst optimization may be required; substrate scope can be catalyst-dependent.[13] |
Protocol 1: The Debus-Radziszewski Multicomponent Synthesis
This classic, yet highly effective, multicomponent reaction (MCR) constructs the imidazole core in a single pot from three basic components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[16][17] For our target scaffold, using benzaldehyde provides the desired 2-phenyl substituent.
Expert Rationale
The power of the Radziszewski reaction lies in its convergence and atom economy.[8] By combining three simple precursors, a complex heterocyclic system is rapidly assembled. Ammonium acetate is a convenient choice as it serves as both the ammonia source and a mild acidic catalyst to promote the necessary condensation steps. The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[18]
Visualizing the Workflow
Caption: Workflow for the Radziszewski imidazole synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), the desired substituted benzaldehyde (1.1 eq), and ammonium acetate (5.0-10.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzil).
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water or an ice/water mixture.
-
Neutralization: Carefully neutralize the mixture by adding a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2,4,5-trisubstituted imidazole.
Protocol 2: The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful method for producing 1,4,5-trisubstituted imidazoles with high regiocontrol. It relies on the reaction of tosylmethyl isocyanide (TosMIC), a uniquely versatile reagent, with an aldimine.[10] The aldimine is typically pre-formed or generated in situ from an aldehyde and a primary amine.[10]
Expert Rationale
The TosMIC reagent is the cornerstone of this reaction. It possesses an acidic methylene group, an isocyanide carbon, and a tosyl group which acts as an excellent leaving group.[10] The mechanism begins with the base-mediated deprotonation of TosMIC, which then attacks the imine carbon. A subsequent 5-endo-dig cyclization forms a 2-imidazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole ring.[10] This stepwise, controlled process ensures a specific substitution pattern that can be difficult to achieve with other methods.
Visualizing the Mechanism
Caption: Key mechanistic steps of the Van Leusen synthesis.
Detailed Experimental Protocol (In-situ Imine Formation)
-
Reaction Setup: In an oven-dried, nitrogen-flushed flask, combine the aldehyde (1.0 eq), the primary amine (1.0 eq), and TosMIC (1.05 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or methanol) followed by a powdered anhydrous base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-60 °C). The in-situ formation of the aldimine is typically fast.[10] The subsequent reaction with TosMIC can take from 2 to 24 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole derivative.
Protocol 3: Final Step - Formylation via Oxidation
Many powerful imidazole synthesis methods do not directly install a C-4 carbaldehyde. A common and effective strategy is to synthesize a precursor, such as 2-phenyl-1H-imidazol-4-yl)methanol, and then perform a selective oxidation to obtain the target aldehyde.
Expert Rationale
Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.[12] The imidazole ring activates the adjacent hydroxymethyl group, making it behave similarly to a benzylic alcohol. The reaction is heterogeneous, which simplifies the work-up; the MnO₂ and its reduced forms are solids that can be easily removed by filtration.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the (2-phenyl-1H-imidazol-4-yl)methanol precursor (1.0 eq) in a suitable solvent such as methanol, chloroform, or acetone.[12]
-
Oxidant Addition: Add activated manganese dioxide (MnO₂) in excess (5.0-15.0 eq by weight). The exact amount may require optimization based on the activity of the MnO₂.
-
Reaction: Stir the black suspension vigorously at room temperature or with gentle heating (e.g., 40 °C) for 6-24 hours.[12] Monitor the disappearance of the starting material by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the solid manganese oxides.
-
Washing: Wash the filter cake thoroughly with several portions of the reaction solvent or ethyl acetate to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug.[12]
By mastering these modular and reliable synthetic protocols, researchers can efficiently generate a wide range of this compound derivatives, paving the way for the discovery of novel therapeutics.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. rjptonline.org [rjptonline.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing 2-Phenyl-1H-imidazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Imidazole Moiety
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that is a testament to nature's ingenuity and a fertile ground for synthetic innovation. This five-membered aromatic heterocycle, with its two non-adjacent nitrogen atoms, is a key structural component in a myriad of biologically indispensable molecules. Its unique electronic properties, capacity for hydrogen bonding, and water solubility make it a highly sought-after motif in the design of therapeutic agents.[1] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4]
Within this esteemed class of compounds, 2-Phenyl-1H-imidazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates. The presence of a reactive aldehyde group at the 4-position, coupled with the stability of the 2-phenylimidazole core, provides a strategic handle for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.
Synthetic Strategies: Unleashing the Potential of this compound
The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the construction of a diverse array of molecular architectures. Key reactions include the formation of Schiff bases, Knoevenagel condensation, and the synthesis of chalcone analogues.
dot
Caption: Synthetic utility of this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[5] This reaction provides a straightforward method for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the final compound. Schiff bases derived from imidazole aldehydes have shown promising antimicrobial and anti-inflammatory activities.[3][6]
Objective: To synthesize a representative Schiff base derivative from this compound and evaluate its potential antimicrobial activity.
Materials:
-
This compound
-
4-Fluoroaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of ethanol.
-
To this solution, add 4-fluoroaniline (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to afford the pure Schiff base.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][7] This reaction is a powerful tool for carbon-carbon bond formation and has been extensively used in the synthesis of various biologically active molecules, including anticancer and anti-inflammatory agents.[8][9]
Objective: To synthesize a Knoevenagel condensation product from this compound and evaluate its potential anti-inflammatory activity.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, the product that precipitates out of the solution is collected by filtration.
-
Wash the solid with cold ethanol and dry it to obtain the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Characterization: The synthesized compound's structure should be verified using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Therapeutic Applications and Biological Evaluation
Derivatives of this compound have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following sections detail the application of these derivatives and provide protocols for their biological evaluation.
Anticancer Activity: Targeting Cellular Proliferation
Chalcones, which are α,β-unsaturated ketones, represent a class of natural and synthetic compounds with a broad spectrum of biological activities, including potent anticancer effects.[10][11] The enone moiety in chalcones is a key pharmacophore responsible for their biological activity. Imidazole-chalcone hybrids have been designed and synthesized as tubulin polymerization inhibitors, demonstrating significant cytotoxicity against various cancer cell lines.[2]
dot
Caption: Mechanism of action for imidazole-chalcone anticancer agents.
Protocol 3: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the in vitro cytotoxicity of a synthesized this compound derivative against a human cancer cell line.
Materials:
-
Synthesized imidazole derivative
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity of Imidazole-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9j' | A549 (Lung) | 7.05 | [2] |
| 9g | A549 (Lung) | >63.43 | [2] |
| 23a | MCF-7 (Breast) | 8.91 | |
| 23a | OVCAR-3 (Ovarian) | 10.76 |
Note: The compounds listed are representative imidazole-chalcone derivatives from the literature and not directly synthesized from this compound in the provided context.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Imidazole-containing compounds have a long history of use as antimicrobial drugs. Schiff base derivatives of imidazoles have been shown to be effective against a range of bacterial and fungal strains.[3][4]
Protocol 4: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of a synthesized this compound derivative against bacterial strains.
Materials:
-
Synthesized imidazole derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition: A Targeted Approach to Disease
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole scaffold is a common feature in many kinase inhibitors.[10] Derivatives of this compound can be designed to target specific kinases, offering a targeted therapeutic approach.
Protocol 5: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC₅₀ value of a synthesized this compound derivative against a target kinase.
Materials:
-
Synthesized imidazole derivative
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This compound stands as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of biologically active compounds. The straightforward derivatization of its aldehyde group through reactions such as Schiff base formation, Knoevenagel condensation, and chalcone synthesis allows for the systematic exploration of structure-activity relationships. The resulting derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as potent kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate novel compounds based on this promising scaffold. Future research in this area will undoubtedly continue to uncover new therapeutic applications for derivatives of this compound, contributing to the development of the next generation of medicines.
References
- 1. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nijournals.org [nijournals.org]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. sapub.org [sapub.org]
- 7. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
Application Note: 2-Phenyl-1H-imidazole-4-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] 2-Phenyl-1H-imidazole-4-carbaldehyde, a readily accessible synthetic intermediate, serves as a highly versatile building block for the construction of a diverse array of complex heterocyclic systems. Its unique structure, featuring a reactive aldehyde group electronically influenced by the adjacent phenyl-imidazole scaffold, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed, field-proven protocols for the synthesis of Schiff bases, Knoevenagel condensation products, and dihydropyrimidinones via the Biginelli multicomponent reaction.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged structure in drug discovery, renowned for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[1] This has led to its incorporation into a wide range of clinically significant drugs. The strategic placement of a phenyl group at the 2-position and a formyl group at the 4-position of the imidazole ring creates a molecule, this compound, with distinct reactivity at three key points: the electrophilic aldehyde carbon, the nucleophilic N-1 of the imidazole ring, and the potential for substitution on the phenyl ring. This trifecta of reactivity makes it an ideal starting material for generating molecular diversity in drug discovery campaigns.
This guide will explore three fundamental transformations of this compound, providing the causal logic behind the experimental choices and self-validating, step-by-step protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the building block is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 68282-47-3 | --INVALID-LINK-- |
Application I: Synthesis of Schiff Bases
The formation of an imine (Schiff base) through the condensation of an aldehyde with a primary amine is a fundamental reaction in organic synthesis. The resulting C=N double bond is a versatile functional group for further elaboration, and many Schiff bases themselves exhibit significant biological activity.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the electrophilic aldehyde carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine. The use of a solvent like ethanol facilitates the dissolution of reactants and allows for heating to drive the dehydration step to completion. A catalytic amount of a weak acid is often sufficient to protonate the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Caption: Workflow for Schiff Base Synthesis.
Detailed Experimental Protocol: Synthesis of N-(phenylmethylidene)-2-phenyl-1H-imidazol-4-amine
This protocol describes the synthesis of the Schiff base derived from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Aniline (1.0 mmol, 93.1 mg, 0.091 mL)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir the mixture until the solid is fully dissolved.
-
Amine Addition: Add aniline (1.0 mmol) to the flask, followed by 2-3 drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the dehydration step.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by suction filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base.
Application II: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[2] The resulting α,β-unsaturated products are valuable intermediates for the synthesis of various heterocycles and biologically active molecules.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final, thermodynamically stable, conjugated product. The reaction is driven to completion by the formation of this stable conjugated system.
Caption: Workflow for Knoevenagel Condensation.
Detailed Experimental Protocol: Synthesis of (E)-3-(2-phenyl-1H-imidazol-4-yl)acrylonitrile
This protocol details the Knoevenagel condensation between this compound and malononitrile.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ethanol (15 mL)
-
Piperidine (0.1 mmol, ~10 µL, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by TLC. The product is typically a solid that precipitates from the reaction mixture upon cooling.
-
Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by suction filtration. Wash the solid with cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to yield pure (E)-3-(2-phenyl-1H-imidazol-4-yl)acrylonitrile.
| Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 1 | ~98% | Adapted from[3] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3 | ~85% | General Protocol |
| Barbituric Acid | None | Water | 2 | ~90% | General Protocol |
Application III: Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] These DHPMs are of significant interest due to their wide range of pharmacological properties, including acting as calcium channel blockers and antihypertensive agents.[4][6]
Mechanistic Rationale
The reaction mechanism, though subject to some debate, is generally accepted to proceed under acid catalysis.[4][7] A key step is the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone ring system.[4] The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and facilitating the key condensation and cyclization steps.[4]
Caption: Workflow for the Biginelli Multicomponent Reaction.
Detailed Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(2-phenyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one
This protocol outlines a general and robust procedure for the Biginelli reaction.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, 0.126 mL)
-
Urea (1.5 mmol, 90.1 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (HCl, 3-4 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Reactant Setup: Combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL) in a 50 mL round-bottom flask.
-
Catalyst Addition: Add 3-4 drops of concentrated HCl to the mixture while stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The product often precipitates out of the solution upon completion.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by suction filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven. If needed, the product can be further purified by recrystallization from ethanol.[5]
| β-Ketoester | Urea Source | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Urea | HCl | Ethanol | 58-62 | Adapted from[8] |
| Methyl Acetoacetate | Urea | B(C₆F₅)₃ | Acetonitrile | >90 | Adapted from[9] |
| Ethyl Acetoacetate | Thiourea | [Btto][p-TSA] | Solvent-free | >85 | Adapted from[6] |
| Acetylacetone | Urea | Granite | Ethanol | ~65 | Adapted from[10] |
Conclusion
This compound has demonstrated its value as a versatile and powerful building block for the efficient synthesis of diverse heterocyclic scaffolds. The protocols detailed in this application note for Schiff base formation, Knoevenagel condensation, and the Biginelli reaction provide reliable and reproducible methods for generating libraries of compounds centered around the privileged phenyl-imidazole core. These foundational reactions open the door for extensive derivatization and exploration of structure-activity relationships, making this aldehyde a key tool for researchers in medicinal chemistry and drug discovery.
References
- 1. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102503895A - Preparation method for benzimidazole substituted acrylonitrile derivative - Google Patents [patents.google.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Two primary synthetic routes are presented, commencing from readily available starting materials. The principal route involves the initial synthesis of 2-phenyl-1H-imidazole via the Debus reaction, followed by regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. An alternative pathway, proceeding through a hydroxymethyl intermediate followed by oxidation, is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction and Significance
Imidazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications as catalysts and functional materials.[1][2] Specifically, this compound serves as a critical intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The presence of the reactive aldehyde group allows for a multitude of subsequent chemical transformations, making it a versatile scaffold in drug discovery programs targeting conditions such as cancer, inflammation, and microbial infections. The phenyl group at the 2-position and the carbaldehyde at the 4-position create a unique electronic and steric environment, influencing the molecule's reactivity and biological interactions.
This application note provides a self-validating system for the synthesis, grounded in established chemical principles and supported by authoritative references.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several routes. This guide will focus on two robust and well-documented strategies, each broken down into a multi-step protocol.
Route A (Recommended): This is a two-stage process.
-
Stage 1: Synthesis of the 2-phenyl-1H-imidazole core from common precursors.
-
Stage 2: Introduction of the formyl (-CHO) group onto the imidazole ring using the Vilsmeier-Haack reaction. This method is highly effective for electron-rich heterocyclic systems.[3][4][5]
Route B (Alternative): This route also involves two stages.
-
Stage 1: Synthesis of (2-phenyl-1H-imidazol-4-yl)methanol.
-
Stage 2: Oxidation of the primary alcohol to the corresponding aldehyde.
The following diagram illustrates the overall workflow for the recommended synthetic pathway (Route A).
Caption: Workflow for the synthesis of this compound via Route A.
Detailed Protocol: Route A (Vilsmeier-Haack Formylation)
This route is often preferred due to its reliability and the commercial availability of the required reagents.
Part 1: Synthesis of 2-Phenyl-1H-imidazole
The Debus reaction, first reported in 1858, remains a fundamental method for synthesizing imidazole derivatives.[6][7] It involves the one-pot condensation of a dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | Sigma-Aldrich | Freshly distilled recommended |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | Sigma-Aldrich | Handle in a fume hood |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | Fisher Scientific | Acts as an ammonia source |
| Glacial Acetic Acid | CH₃COOH | 60.05 | VWR | Solvent and catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | VWR | For recrystallization |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol), glyoxal (14.5 g of 40% aqueous solution, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. Maintain the reflux for 2 hours. The solution will typically darken in color.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the solution by adding a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove any residual salts and impurities.
-
Purification: The crude 2-phenyl-1H-imidazole can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid. Dry the purified product in a vacuum oven. A typical yield is in the range of 60-70%.
Part 2: Synthesis of this compound
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group to an electron-rich aromatic or heteroaromatic ring.[8][9] The reaction proceeds via an electrophilic substitution mechanism where the active electrophile, the Vilsmeier reagent, is formed in situ from a substituted amide (like DMF) and an acid halide (like phosphorus oxychloride).[3][4]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |
| 2-Phenyl-1H-imidazole | C₉H₈N₂ | 144.17 | Synthesized above | Ensure it is completely dry |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous grade is essential |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous grade |
| Sodium Acetate | CH₃COONa | 82.03 | Fisher Scientific | For work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | VWR | For neutralization |
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0°C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (5.5 mL, 0.06 mol) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction that forms the electrophilic chloroiminium ion (the Vilsmeier reagent).[4] Maintain the temperature below 10°C. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Addition of Substrate: Dissolve 2-phenyl-1H-imidazole (4.32 g, 0.03 mol) in anhydrous DMF (10 mL) and add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain this temperature for 4-6 hours.
-
Reaction Quenching and Hydrolysis: After cooling the reaction mixture back to 0°C, quench the reaction by slowly adding 100 g of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8. This step is crucial for the precipitation of the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a solid. The expected CAS number for the final product is 68282-47-3.[10]
Caption: Mechanism overview of the Vilsmeier-Haack formylation reaction.
Detailed Protocol: Route B (Alternative via Oxidation)
This route is a viable alternative if the Vilsmeier-Haack conditions prove problematic for a specific substrate or if direct formylation gives low yields.
Part 1: Synthesis of (2-phenyl-1H-imidazol-4-yl)methanol
This step involves the base-catalyzed reaction of 2-phenylimidazole with formaldehyde.[11]
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1H-imidazole (14.4 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Reagents: Add an aqueous solution of formaldehyde (37%, 8.1 mL, 0.1 mol) and potassium hydroxide (0.2 g, ~0.0036 mol) as a catalyst.[11]
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from water or an ethanol/water mixture to yield the hydroxymethyl product.
Part 2: Oxidation to this compound
The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation.[12][13]
-
Reaction Setup: Suspend (2-phenyl-1H-imidazol-4-yl)methanol (5.22 g, 0.03 mol) in a suitable solvent like chloroform or dichloromethane (150 mL) in a round-bottom flask.
-
Oxidation: Add activated manganese dioxide (MnO₂) (approx. 15 g, a large excess) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the solvent.
-
Isolation: Combine the filtrates and evaporate the solvent to yield the crude product, which can then be purified as described in Route A (Part 2, Step 9). Plant-derived aldehyde dehydrogenases have also been studied for their ability to oxidize imidazole-derived aldehydes.[14]
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons on the phenyl and imidazole rings, a singlet for the aldehyde proton (~9-10 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals corresponding to the carbons of the phenyl and imidazole rings, with the aldehyde carbonyl carbon appearing significantly downfield (~180-190 ppm).
-
FT-IR: Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (172.18 g/mol ) should be observed.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents (DMF, DCM): Are volatile and may be harmful. Ensure adequate ventilation and avoid inhalation or skin contact.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. caloongchem.com [caloongchem.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]
- 11. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 2-Phenyl-1H-imidazole-4-carbaldehyde: A Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of 2-Phenyl-1H-imidazole-4-carbaldehyde, a versatile building block in the synthesis of advanced catalytic systems. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in leveraging imidazole-based compounds for innovative catalytic transformations. We will delve into the synthesis of chiral ligands derived from this aldehyde and their successful application in asymmetric catalysis, with a particular focus on the carbon-carbon bond-forming Henry (nitroaldol) reaction.
Introduction: The Catalytic Potential of Imidazole Scaffolds
The imidazole moiety is a privileged structure in catalysis due to its unique electronic properties and coordination capabilities. The two nitrogen atoms within the five-membered aromatic ring can act as both hydrogen bond donors and acceptors, as well as effective ligands for a wide range of metal ions. This compound serves as a key starting material, offering a reactive aldehyde functionality that can be readily transformed into more complex molecular architectures, such as Schiff bases and N-heterocyclic carbenes (NHCs). These derivatives have shown significant promise in various catalytic applications, from stabilizing metal nanoparticles to forming the core of highly enantioselective catalysts.[1][2]
Core Application: Chiral Ligand Synthesis for Asymmetric Henry Reaction
A primary application of this compound is in the synthesis of novel chiral tridentate ligands for asymmetric catalysis. The reaction of the aldehyde with chiral amines via reductive amination yields ligands that can coordinate with metal ions, such as copper(II), to create chiral catalysts. These catalysts have been effectively employed in the asymmetric Henry reaction, a crucial method for the formation of β-nitro alcohols, which are valuable synthetic intermediates.[3][4]
The causality behind this experimental choice lies in the modularity of the synthesis. By varying the chiral amine, a library of ligands with different steric and electronic properties can be readily prepared. This allows for the fine-tuning of the catalyst to achieve high enantioselectivity for a specific substrate in the Henry reaction. The imidazole ring plays a crucial role in coordinating the metal center and activating the substrates, while the chiral environment created by the ligand directs the stereochemical outcome of the reaction.
Workflow for Ligand Synthesis and Catalytic Application
Caption: Workflow from ligand synthesis to catalytic application.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a self-validating system for the synthesis of chiral ligands from this compound and their application in the copper(II)-catalyzed asymmetric Henry reaction.[3][5]
Protocol 1: Synthesis of Chiral Tridentate Ligands
This protocol describes the synthesis of a chiral tridentate ligand via reductive amination of this compound with a chiral amine.
Materials:
-
This compound
-
Chiral amine (e.g., (S)-1-phenylethylamine)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C) or Sodium borohydride (NaBH₄)
-
Hydrogen gas (if using Pd/C)
-
Anhydrous sodium sulfate (if using NaBH₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Filtration apparatus
Procedure (Method A: Catalytic Hydrogenation):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chiral amine (1.1 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure chiral tridentate ligand.
Procedure (Method B: Reductive Amination with NaBH₄):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chiral amine (1.1 eq) in methanol.
-
Add anhydrous sodium sulfate as a drying agent and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper(II)-Catalyzed Asymmetric Henry Reaction
This protocol details the in situ formation of the chiral copper catalyst and its use in the asymmetric Henry reaction between an aldehyde and nitromethane.
Materials:
-
Chiral tridentate ligand (from Protocol 1)
-
Copper(II) acetate (Cu(OAc)₂) or other copper(II) salt
-
Aromatic or aliphatic aldehyde
-
Nitromethane
-
Ethanol (EtOH) or other suitable solvent
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
-
Magnetic stirrer
-
Thermostatically controlled bath
Procedure:
-
In a dry reaction flask, dissolve the chiral tridentate ligand (0.1 eq) and copper(II) acetate (0.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the copper-ligand complex. The solution may change color, indicating complex formation.
-
Add the aldehyde (1.0 eq) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add nitromethane (3.0-5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrates and catalyst.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude β-nitro alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Data Presentation: Performance of Derived Catalysts
The effectiveness of the catalysts derived from this compound is highly dependent on the structure of the chiral ligand and the reaction conditions. The following table summarizes representative results from the literature for the copper(II)-catalyzed Henry reaction of 4-nitrobenzaldehyde with nitromethane.[3]
| Entry | Chiral Ligand Substituent (R) | Copper(II) Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Isopropyl | Cu(OAc)₂ | EtOH | 25 | 72 | 85 | 55 |
| 2 | Isobutyl | Cu(OAc)₂ | EtOH | 25 | 72 | 88 | 62 |
| 3 | Benzyl | Cu(OAc)₂ | EtOH | 25 | 48 | 92 | 75 |
| 4 | Benzyl | Cu(OTf)₂ | EtOH | 25 | 120 | 45 | 30 |
| 5 | Benzyl | Copper(II) 4-methoxybenzoate | EtOH | 25 | 24 | 95 | 78 |
Note: The data presented is illustrative and specific results may vary. Optimization of reaction conditions is recommended for each new substrate.
Mechanistic Insights
The proposed mechanism for the copper(II)-catalyzed asymmetric Henry reaction involves the coordination of the chiral tridentate ligand to the copper(II) center, creating a chiral Lewis acidic catalyst.
Caption: Proposed mechanistic pathway for the asymmetric Henry reaction.
The aldehyde coordinates to the copper center, increasing its electrophilicity. The basicity of the complex, potentially enhanced by the counter-ion of the copper salt, facilitates the deprotonation of nitromethane to form a nucleophilic nitronate anion. The chiral environment of the catalyst then directs the facial selectivity of the nucleophilic attack of the nitronate on the coordinated aldehyde, leading to the formation of one enantiomer of the β-nitro alcohol in excess.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile starting material for the development of effective chiral ligands and catalysts. The application notes and protocols provided herein demonstrate its utility in asymmetric catalysis, particularly in the Henry reaction. The modular nature of the ligand synthesis allows for systematic tuning of catalyst properties, opening avenues for further optimization and application in other important organic transformations. Future research in this area could explore the immobilization of these catalysts on solid supports for easier recovery and recycling, as well as the development of novel catalytic systems based on N-heterocyclic carbenes derived from this imidazole scaffold.
References
Application Notes and Protocols: Derivatization of the Aldehyde Group in 2-Phenyl-1H-imidazole-4-carbaldehyde
Introduction
The 2-phenyl-1H-imidazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development. The inherent biological activities of the imidazole ring system, coupled with the versatile reactivity of the aldehyde functional group, provide a rich platform for the synthesis of diverse molecular architectures with a wide spectrum of pharmacological properties.[1][2] Derivatives of this molecule have shown potential as anti-inflammatory, antifungal, antibacterial, and anticancer agents. This guide provides a detailed exploration of several key derivatization strategies for the aldehyde group of this compound, complete with in-depth scientific rationale and step-by-step laboratory protocols.
The strategic modification of the aldehyde moiety allows for the systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
I. Strategic Derivatization of the Aldehyde Functional Group
The aldehyde group at the C4 position of the 2-phenyl-1H-imidazole ring is a versatile handle for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent proton is not readily enolizable, which simplifies many reaction outcomes. The primary derivatization strategies discussed herein are:
-
Reductive Amination: Introduction of diverse amine functionalities to generate novel secondary and tertiary amines.
-
Wittig Reaction: Carbon-carbon double bond formation to introduce a wide range of alkenyl substituents.
-
Knoevenagel Condensation: Formation of α,β-unsaturated systems by reaction with active methylene compounds.
-
Schiff Base Formation: Condensation with primary amines to yield imines, which can be further modified or utilized as bioactive compounds themselves.
-
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, to explore the impact of these functional groups on biological activity.
The choice of a particular derivatization strategy is dictated by the desired structural modifications and the overall synthetic goal. The following sections provide detailed protocols and the underlying chemical principles for each of these transformations.
II. Reductive Amination: Synthesis of Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines as it minimizes the formation of over-alkylated byproducts.
Scientific Rationale
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting aldehyde. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose. The choice of reducing agent and solvent can influence the reaction rate and yield. For instance, protic solvents like methanol or ethanol can facilitate both the imine formation and the subsequent reduction.
Experimental Workflow: Reductive Amination
References
The Strategic Application of 2-Phenyl-1H-imidazole-4-carbaldehyde in the Synthesis of Potent PARP-1 Inhibitors: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the strategic use of 2-phenyl-1H-imidazole-4-carbaldehyde as a key building block in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will delve into the rationale behind the selection of this scaffold, present detailed synthetic protocols, and discuss methods for the biological evaluation of the resulting inhibitors.
The Rationale: Why this compound?
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for enzyme inhibitors. In the context of PARP-1 inhibitors, the imidazole moiety can mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity.
The this compound scaffold offers several distinct advantages for the synthesis of PARP-1 inhibitors:
-
Structural Mimicry: The core imidazole structure can effectively occupy the nicotinamide-binding pocket of the PARP-1 active site.
-
Versatile Synthetic Handle: The carbaldehyde group at the 4-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse side chains to explore the adenosine-binding pocket and enhance inhibitor potency and selectivity.[3]
-
Tunable Physicochemical Properties: The phenyl group at the 2-position can be readily substituted to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties.
The Target: A Primer on PARP-1 and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage and, ultimately, cell death.[5][6][7] This concept, known as "synthetic lethality," forms the foundation for the clinical success of PARP-1 inhibitors in treating certain types of cancers, including ovarian, breast, prostate, and pancreatic cancers.[7]
The mechanism of action of PARP inhibitors is twofold: they not only block the catalytic activity of the enzyme but also trap PARP-1 on the DNA, leading to the formation of toxic PARP-DNA complexes that obstruct DNA replication and trigger cell death.[8][9]
Caption: Mechanism of PARP-1 Inhibition and Synthetic Lethality.
Generalized Synthetic Protocol for a Novel PARP-1 Inhibitor
The following is a representative, multi-step protocol for the synthesis of a potent PARP-1 inhibitor starting from this compound. This protocol is based on established synthetic methodologies for related heterocyclic compounds.[10][11][12]
Caption: Generalized Synthetic Workflow for PARP-1 Inhibitor Synthesis.
Step 1: Oxidation of this compound to 2-Phenyl-1H-imidazole-4-carboxylic acid
Rationale: The oxidation of the aldehyde to a carboxylic acid is a crucial step to enable subsequent amide bond formation, a common linkage in many PARP-1 inhibitors.
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1) at room temperature, add 2-methyl-2-butene (5.0 eq).
-
Slowly add a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-phenyl-1H-imidazole-4-carboxylic acid.
Step 2: Amide Coupling to Synthesize the Final PARP-1 Inhibitor
Rationale: The amide coupling reaction connects the imidazole core to a side chain designed to interact with the adenosine-binding pocket of PARP-1, enhancing potency and selectivity. The choice of the amine component is critical for the final activity of the inhibitor.
Protocol:
-
To a solution of 2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a substituted piperazine or other nitrogen-containing heterocycle) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the final PARP-1 inhibitor.
In Vitro Biological Evaluation
A systematic in vitro evaluation is essential to characterize the potency and selectivity of the newly synthesized PARP-1 inhibitor.
Caption: Workflow for the In Vitro Biological Evaluation of PARP-1 Inhibitors.
PARP-1 Enzyme Inhibition Assay
Protocol:
-
Utilize a commercially available PARP-1 activity assay kit (e.g., a colorimetric or fluorescent assay).
-
Prepare a series of dilutions of the synthesized inhibitor in the assay buffer.
-
In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the inhibitor at various concentrations.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and measure the signal (absorbance or fluorescence) according to the kit's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Anti-Proliferative Assay
Protocol:
-
Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436 or CAPAN-1) in a 96-well plate and allow the cells to adhere overnight.[10]
-
Treat the cells with a serial dilution of the synthesized inhibitor and incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation
The results of the biological evaluation should be presented in a clear and concise manner to allow for easy comparison with reference compounds.
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 GI50 (µM) |
| Synthesized Inhibitor | e.g., 8.5 | e.g., 25.1 |
| Olaparib (Reference) | e.g., 2.8 | e.g., 23.9 |
| Veliparib (Reference) | e.g., 15.5 | e.g., >50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.[10]
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel PARP-1 inhibitors. Its inherent structural features and the synthetic accessibility of its derivatives make it an attractive scaffold for medicinal chemists. The protocols and workflows outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of new generations of PARP-1 inhibitors with potentially improved efficacy and safety profiles. Further exploration of the structure-activity relationships of this class of compounds is warranted to advance the development of next-generation cancer therapeutics.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2-Phenyl-1H-imidazole-4-carbaldehyde and its Derivatives in Alzheimer's Disease Research
An In-Depth Technical Guide for Researchers
Introduction: A New Therapeutic Avenue in Alzheimer's Disease
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles, leading to progressive cognitive decline.[1] While many therapeutic strategies have focused on directly targeting Aβ, an alternative and increasingly compelling approach involves modulating the cellular response to Aβ-induced stress. A key player in this pathological cascade is the Receptor for Advanced Glycation End products (RAGE) .
RAGE is a multiligand receptor of the immunoglobulin superfamily expressed on neurons, microglia, and astrocytes.[2][3] In the AD brain, RAGE expression is significantly upregulated, where it acts as a primary cell surface receptor for Aβ.[4][5] The binding of Aβ oligomers to RAGE triggers a cascade of detrimental downstream events, including the generation of reactive oxygen species (ROS), activation of the transcription factor NF-κB, and the release of pro-inflammatory cytokines, ultimately contributing to synaptic dysfunction, neuroinflammation, and neuronal death.[2][4][6] This positions the Aβ-RAGE interaction as a critical therapeutic target. Intercepting this interaction could mitigate the neurotoxic effects of Aβ and slow disease progression.[3][7]
The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[8] Specifically, derivatives of 2-phenyl-1H-imidazole are being investigated as potent inhibitors of the RAGE signaling axis.[9] 2-Phenyl-1H-imidazole-4-carbaldehyde serves as a key chemical intermediate or a foundational molecule for the synthesis of a library of RAGE inhibitors.[10] This guide provides detailed application notes and protocols for researchers utilizing this class of compounds to investigate and therapeutically target the RAGE pathway in Alzheimer's disease research.
Mechanism of Action: Inhibiting the RAGE Pro-inflammatory Pathway
The therapeutic rationale for using 2-phenyl-imidazole derivatives is their potential to function as RAGE antagonists. These small molecules are designed to competitively block the V-domain of RAGE, the primary binding site for Aβ.[9] By occupying this site, the inhibitor prevents the Aβ-RAGE interaction, thereby suppressing the downstream signaling cascade that fuels neurodegeneration.
Caption: Aβ-RAGE signaling pathway and point of inhibition.
Experimental Applications & Protocols
This section outlines a logical workflow for evaluating a novel 2-phenyl-imidazole derivative as a potential therapeutic agent for Alzheimer's disease.
Caption: High-level experimental workflow for inhibitor validation.
Protocol 1: In Vitro RAGE-Ligand Binding Assay
Objective: To determine if the test compound directly inhibits the binding of a known RAGE ligand (e.g., AGE-BSA or Aβ) to soluble RAGE (sRAGE). This is the primary screen for target engagement.
Principle: This protocol is based on a competitive ELISA format. A plate is coated with a RAGE ligand. Recombinant sRAGE, which is tagged (e.g., with His-tag), is then added along with the inhibitor. The amount of sRAGE that binds to the plate is inversely proportional to the inhibitor's efficacy.[11]
Materials:
-
96-well high-binding microplate
-
AGE-BSA (Advanced Glycation Endproduct-Bovine Serum Albumin) or synthetic Aβ42 oligomers
-
Recombinant His-tagged soluble RAGE (sRAGE)
-
Test Compound (2-phenyl-imidazole derivative)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated anti-His-tag antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of AGE-BSA (10 µg/mL in PBS) or Aβ oligomers overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Competitive Binding:
-
Prepare serial dilutions of the test compound in Reaction Buffer.
-
In each well, add 50 µL of the test compound dilution and 50 µL of His-tagged sRAGE (e.g., at 1 µg/mL).
-
Include controls: 'No Inhibitor' (sRAGE + buffer) and 'Blank' (buffer only).
-
Incubate for 2 hours at RT with gentle shaking.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping: Add 100 µL of Stop Solution.
-
Reading: Measure the absorbance at 450 nm.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 'No Inhibitor' control. Plot the results to determine the IC₅₀ value.
| Compound Class | Target | Typical IC₅₀ Range (µM) |
| Phenyl-imidazole Derivatives | Aβ-RAGE Interaction | 0.5 - 20 |
| Pyrazole-5-carboxamides[12] | Aβ-RAGE Interaction | 1 - 15 |
| FPS-ZM1 (Reference)[9][13] | Aβ-RAGE Interaction | 0.1 - 1 |
Protocol 2: Cell Viability & Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of the test compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma or primary neurons) before conducting efficacy studies.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability or cytotoxicity.
Materials:
-
SH-SY5Y cells or other neuronal cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include a 'Vehicle Control' (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm.
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A compound is generally considered non-toxic if cell viability remains >80-90% at the concentrations planned for efficacy studies.
Protocol 3: Cell-Based Inflammation Assay (ELISA for TNF-α)
Objective: To determine if the test compound can suppress the Aβ-induced inflammatory response in microglial cells.
Principle: Microglial cells (e.g., BV-2 cell line) are activated by Aβ, leading to the release of pro-inflammatory cytokines like TNF-α.[1] This protocol measures the level of secreted TNF-α in the cell culture supernatant using a sandwich ELISA after treating the cells with Aβ in the presence or absence of the inhibitor.
Materials:
-
BV-2 microglial cells
-
Aβ42 oligomers
-
Test Compound
-
Commercial TNF-α ELISA kit (follow manufacturer's instructions)[14][15][16]
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate and grow to ~80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add Aβ42 oligomers (e.g., 5 µM final concentration) to the wells. Include controls: 'Untreated' (media only), 'Vehicle + Aβ', and 'Inhibitor only'.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit's protocol.
-
Data Analysis: Quantify the concentration of TNF-α from the standard curve. Compare the levels in inhibitor-treated wells to the 'Vehicle + Aβ' control to determine the extent of inflammatory suppression.
Protocol 4: Western Blot for Aβ Levels and Signaling Pathway Modulation
Objective: To visually confirm the effect of the inhibitor on key proteins in the AD pathway, such as levels of Aβ and the phosphorylation status of downstream RAGE signaling molecules like p38 MAP kinase.[3]
Principle: Western blotting uses gel electrophoresis to separate proteins by size, which are then transferred to a membrane and probed with specific antibodies to detect target proteins.[17]
Materials:
-
Cell lysates from treated neuronal or microglial cells
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (Tris-Tricine gels are recommended for small peptides like Aβ)[18]
-
PVDF membrane (0.2 µm pore size for Aβ)[18]
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aβ (6E10 or 4G8), anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: Lyse cells treated as in Protocol 3. Quantify protein concentration. Prepare samples by mixing with Laemmli buffer. Crucially, for Aβ detection, do not boil the samples; instead, incubate at 37°C for 15 minutes to preserve oligomeric structures. [18]
-
Electrophoresis: Load equal amounts of protein (30-60 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Membrane Treatment (for Aβ): After transfer, boil the membrane in PBS for 5-10 minutes. This step can enhance the detection of Aβ monomers and oligomers.[18]
-
Blocking: Block the membrane for 1 hour at RT in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Washing: Repeat the wash step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager.
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and specific RAGE inhibitors. The protocols outlined in this guide provide a comprehensive framework for the in vitro and cellular characterization of such compounds. Successful candidates identified through this workflow—those that effectively inhibit Aβ-RAGE binding, are non-toxic, and suppress downstream neuroinflammatory and stress pathways—can then be advanced into preclinical testing in animal models of Alzheimer's disease.[7][13] These in vivo studies are essential to evaluate pharmacokinetics, blood-brain barrier permeability, and ultimate efficacy in improving cognitive and pathological outcomes, bringing this therapeutic strategy one step closer to clinical application.
References
- 1. Recent advances in Alzheimer’s disease: mechanisms, clinical trials and new drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAGE and Alzheimer’s Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturbation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Rage Inhibitor Study – ADCS [adcs.org]
- 8. researchgate.net [researchgate.net]
- 9. RAGE Inhibitors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AGE-RAGE in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 12. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease [jci.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ELISA Method for Measurement of Amyloid-ß Levels | Springer Nature Experiments [experiments.springernature.com]
- 16. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 18. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing 2-Phenyl-1H-imidazole-4-carbaldehyde for Advanced Fluorescent Probe Development
Introduction: The Strategic Advantage of the Imidazole Scaffold
In the dynamic landscape of molecular imaging and diagnostics, the demand for sophisticated fluorescent probes that offer high sensitivity, selectivity, and photostability is ever-increasing. The imidazole ring, a five-membered heterocyclic aromatic compound, has emerged as a privileged structure in the design of such probes.[1] Its unique electronic properties, capacity for metal ion coordination, and the tunable nature of its fluorescence response make it an exceptionally versatile scaffold.[1][2] Among the multitude of imidazole derivatives, 2-Phenyl-1H-imidazole-4-carbaldehyde stands out as a particularly valuable precursor for the synthesis of a new generation of fluorescent probes. Its strategic combination of a stable fluorophoric core and a reactive aldehyde group provides a direct gateway to a wide array of sensing and labeling applications.[3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, application, and underlying principles of fluorescent probes derived from this compound. We will delve into detailed protocols, explain the rationale behind experimental choices, and present data that underscores the potential of this precursor in advancing research and development.
Core Synthesis of this compound
While commercially available from various suppliers[5][6], an understanding of the synthesis of this compound is fundamental for researchers who may wish to produce it in-house or create derivatives. A common and effective method involves the oxidation of the corresponding alcohol, 2-phenyl-1H-imidazole-4-methanol.
Protocol 1: Oxidation of 2-phenyl-1H-imidazole-4-methanol
This protocol is adapted from established oxidation methodologies for similar imidazole derivatives.[7]
Materials:
-
2-phenyl-1H-imidazole-4-methanol
-
Manganese dioxide (activated)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1H-imidazole-4-methanol (1 equivalent) in anhydrous methanol.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (approximately 5-10 equivalents). The use of a significant excess of MnO2 is crucial for driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with methanol and DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Designing Fluorescent Probes: The Role of the Aldehyde
The aldehyde functional group on the 2-phenyl-1H-imidazole core is the key to its utility as a precursor. Aldehydes are versatile handles for chemical reactions, most notably for the formation of Schiff bases through condensation with primary amines.[8] This reaction is a cornerstone in the synthesis of "turn-on" fluorescent probes, where the fluorescence of the imidazole core is modulated by the chemical transformation of the aldehyde group.[3]
Mechanism of Action: Schiff Base Formation and "Turn-On" Fluorescence
Many fluorescent probes operate on the principle of Photoinduced Electron Transfer (PET). In the case of probes derived from this compound, the lone pair of electrons on the nitrogen of a primary amine can quench the fluorescence of the imidazole fluorophore. However, upon Schiff base formation, this lone pair is delocalized into the newly formed imine bond, inhibiting the PET process and leading to a significant increase in fluorescence quantum yield – a "turn-on" response.
Caption: "Turn-On" fluorescence mechanism via Schiff base formation.
Protocol 2: General Synthesis of a Schiff Base Fluorescent Probe
This protocol outlines the general procedure for synthesizing a fluorescent probe by reacting this compound with a primary amine. The choice of the amine will determine the probe's target selectivity.
Materials:
-
This compound
-
A primary amine-containing molecule (e.g., an amino acid, a specific ligand, or a biomolecule)
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Addition of Amine: Add the primary amine-containing molecule (1-1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture. The acid catalyzes the dehydration step of the Schiff base formation.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (depending on the reactivity of the amine) for 2-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for Schiff base fluorescent probe synthesis.
Applications and Photophysical Properties
Fluorescent probes derived from this compound can be designed for a multitude of applications, including:
-
Sensing of Metal Ions: The imidazole nitrogen atoms can coordinate with metal ions, leading to changes in fluorescence.[1]
-
Detection of pH Changes: The protonation/deprotonation of the imidazole ring can affect its electronic structure and, consequently, its fluorescence properties.
-
Bio-conjugation and Cellular Imaging: The aldehyde group can be used to label proteins and other biomolecules, enabling their visualization within cells.[9][10]
The photophysical properties of these probes are highly tunable based on the substitution on the phenyl ring and the nature of the conjugated amine.
| Property | Typical Range | Significance |
| Excitation Max (λex) | 320 - 380 nm | Determines the optimal wavelength of light for excitation. |
| Emission Max (λem) | 400 - 550 nm | Defines the color of the emitted fluorescent light. |
| Stokes Shift | 80 - 170 nm | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.[11] |
| Quantum Yield (ΦF) | 0.1 - 0.9 | A measure of the efficiency of fluorescence emission. Higher values indicate brighter probes.[12] |
Note: The values in this table are representative and can vary significantly based on the specific molecular structure and solvent environment.
Protocol 3: In Vitro Fluorescence Titration for Analyte Sensing
This protocol provides a framework for evaluating the performance of a newly synthesized probe in detecting a specific analyte (e.g., a metal ion or a biomolecule with a primary amine).
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of the analyte of interest.
-
Appropriate buffer solution (e.g., HEPES, PBS) compatible with the probe and analyte.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Baseline Measurement: Transfer 2 mL of the probe solution into a quartz cuvette and record its fluorescence emission spectrum.
-
Titration: Add small, incremental amounts of the analyte stock solution to the cuvette. After each addition, gently mix the solution and record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. This will allow for the determination of the probe's sensitivity and detection limit.
-
Selectivity Study (Self-Validation): To ensure the probe is selective for the target analyte, repeat the experiment with other potentially interfering species. A robust probe will show a significant fluorescence change only in the presence of the target analyte.
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the development of advanced fluorescent probes. Its straightforward synthesis and the reactive nature of its aldehyde group provide a robust platform for creating a diverse range of sensors and labels. The principles and protocols outlined in this guide offer a solid foundation for researchers to design and synthesize novel probes tailored to their specific needs in chemical biology, diagnostics, and drug development. The continued exploration of new amine-containing recognition moieties to couple with this imidazole core promises to yield even more sophisticated tools for unraveling complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 4. 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]
- 6. 68282-47-3 CAS MSDS (2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the purification of 2-Phenyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides and detailed experimental protocols to address common purification hurdles.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry, often synthesized via the Radziszewski reaction or similar multi-component strategies.[1][2] The inherent nature of this synthesis—condensing a 1,2-dicarbonyl compound (e.g., glyoxal), an aryl aldehyde (benzaldehyde), and an ammonia source—can lead to a complex crude mixture.[1][3] Key purification challenges arise from:
-
Structural Similarity of Byproducts: Side products often share the core imidazole scaffold, making them difficult to separate based on polarity alone.
-
Basicity of the Imidazole Ring: The imidazole moiety (pKa of the protonated form is ~7) can interact strongly with acidic silica gel, leading to peak tailing and poor separation during column chromatography.
-
Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation and other side reactions, particularly under non-optimal conditions.
-
Solubility Profile: The compound's aromatic and heterocyclic nature results in a nuanced solubility profile that can make recrystallization challenging.
This guide will systematically address these issues with practical, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My column chromatography is giving poor separation and significant tailing. How can I improve this?
Answer: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong ionic interactions with the basic nitrogen of the imidazole ring, causing the compound to "stick" and elute slowly and asymmetrically (tailing).
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the acidic stationary phase and the basic analyte.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et₃N) is the most common choice. Start with 0.1-1% (v/v) of Et₃N in your eluent system (e.g., Hexane/Ethyl Acetate). This will compete with your compound for binding to the acidic sites, resulting in sharper peaks and improved separation.
-
Solution 2: Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your downstream applications, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide better peak shapes for basic compounds.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobic characteristics, reverse-phase (C18) chromatography can be an excellent alternative. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid to ensure protonation and consistent retention.[4]
-
-
-
Improper Solvent System: The polarity of your eluent may not be optimized for separation.
-
Solution: Systematic TLC Analysis: Before running a column, perform a thorough solvent screen using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. Test various ratios of common solvent systems like hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.
-
Question 2: I'm struggling to recrystallize my product. It either "oils out" or the yield is very low.
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because it is below its melting point but the solution is supersaturated. Low yield often results from choosing a solvent in which the compound is too soluble, even at low temperatures.
Root Cause Analysis & Solutions:
-
Solvent Choice and Polarity: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solution: Mixed Solvent Systems: For compounds like this compound, a single solvent may not provide the ideal solubility profile. A mixed-solvent system is often more effective. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, like water or hexane) until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly. A 90% ethanol solution has been successfully used for recrystallizing a similar compound, 2-phenyl-4,5-di-p-tolyl-1H-imidazole.[5]
-
-
Rate of Cooling: Cooling the solution too quickly can promote oiling out over crystallization.
-
Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Once crystals begin to form at room temperature, you can then transfer the flask to an ice bath to maximize yield.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Pre-purification: If the crude material is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, can remove baseline impurities and facilitate crystallization.
-
Question 3: How can I remove unreacted benzaldehyde from my product?
Answer: Unreacted starting materials are a common impurity. Benzaldehyde is non-basic and can be separated from the basic imidazole product using an acid-base extraction.
Solution: Acid-Base Extraction Workflow:
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated to form the corresponding imidazolium salt, which is soluble in the aqueous layer. The neutral benzaldehyde will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer (containing your protonated product) from the organic layer (containing benzaldehyde and other neutral impurities).
-
Back-Extraction (Optional but Recommended): Wash the organic layer again with fresh 1 M HCl to ensure all the product has been extracted.
-
Neutralize and Isolate: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral this compound should precipitate out of the solution.
-
Collect: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 7:3 mixture of Hexane:EtOAc.
-
Add 0.5-1% Et₃N to the developing solvent to mitigate tailing.
-
Visualize the plate under UV light (254 nm). A p-anisaldehyde stain can also be effective for visualizing aldehydes and imidazoles.[3]
-
Adjust the solvent ratio until the desired product has an Rf of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriate size column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc with 1% Et₃N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC analysis.
-
If separation is difficult, a shallow gradient elution (gradually increasing the proportion of ethyl acetate) can be employed.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a mixed-solvent recrystallization procedure.
1. Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Deionized Water
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 90% ethanol (9 parts ethanol, 1 part water) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent (cold 90% ethanol) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary & Visualization
Table 1: Recommended Solvent Systems for Chromatography & Recrystallization
| Purification Method | Recommended Solvent System | Rationale & Key Considerations |
| TLC Analysis | Hexane / Ethyl Acetate (e.g., 7:3) + 0.5% Triethylamine | Good starting point for assessing polarity. The triethylamine is crucial to prevent tailing and obtain accurate Rf values.[5] |
| Flash Chromatography | Gradient of Ethyl Acetate in Hexane + 0.5-1% Triethylamine | Allows for the elution of less polar impurities first, followed by the product. The gradient can be optimized based on TLC results. |
| Recrystallization | Ethanol / Water (e.g., 90% Ethanol) | Balances solubility; the compound is soluble in hot ethanol, and its solubility decreases upon cooling and the presence of water, promoting crystallization.[5] |
| Reverse-Phase HPLC | Acetonitrile / Water with 0.1% Formic Acid | Useful for analytical purity checks and small-scale purification. Formic acid ensures the imidazole is protonated for consistent retention.[4] |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for optimizing column chromatography of basic imidazole compounds.
Diagram 2: Logic Flow for Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
References
- 1. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 5. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Phenyl-1H-imidazole-4-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges that impact yield, purity, and scalability. This guide will explore the two most common and reliable synthetic pathways, providing detailed protocols, troubleshooting for common issues, and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most effective and commonly employed methods are:
-
Vilsmeier-Haack formylation of 2-phenylimidazole: This is a direct approach to introduce the aldehyde group onto the pre-formed imidazole ring.
-
Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol: This two-step approach involves the synthesis of the corresponding alcohol, followed by its oxidation to the aldehyde.
Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the likely causes?
A2: Low yields in Vilsmeier-Haack reactions are often due to a few critical factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents, especially the solvent (DMF), are anhydrous.
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is paramount. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.
-
Reaction Temperature: The optimal temperature is substrate-dependent. While the Vilsmeier reagent is typically formed at low temperatures (0 °C), the subsequent formylation may require heating to drive the reaction to completion.
-
Stoichiometry: The molar ratios of 2-phenylimidazole, DMF, and POCl₃ are crucial and may require optimization.
Q3: I am having trouble with the manganese dioxide oxidation of (2-phenyl-1H-imidazol-4-yl)methanol. What should I check?
A3: Common issues with MnO₂ oxidations include:
-
Activity of MnO₂: The reactivity of manganese dioxide can vary significantly between suppliers and even batches. It is often recommended to use "activated" manganese dioxide.
-
Solvent: The choice of solvent is important. While chlorinated solvents like chloroform and dichloromethane are common, ethereal solvents like diethyl ether and THF can also be effective.
-
Reaction Time and Temperature: These reactions are often run at room temperature or with gentle heating and may require extended reaction times (24-48 hours).
-
Stoichiometry: A significant excess of MnO₂ (5-10 equivalents or more) is often required for the reaction to go to completion.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed to obtain a highly pure product.
Synthetic Methodologies and Troubleshooting Guides
This section provides a detailed breakdown of the two primary synthetic routes, including step-by-step protocols, optimization strategies, and troubleshooting for specific issues.
Route 1: Vilsmeier-Haack Formylation of 2-Phenylimidazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds like 2-phenylimidazole.[1][2] The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃, which then undergoes an electrophilic aromatic substitution with the imidazole ring.[2]
Caption: Vilsmeier-Haack Formylation Workflow
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 2-phenylimidazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low conversion | 1. Inactive Vilsmeier reagent due to moisture. 2. Poor quality of DMF or POCl₃. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Use freshly distilled POCl₃ and high-purity, anhydrous DMF.[3] 3. Increase the reaction temperature in increments of 10 °C and monitor by TLC. Extend the reaction time. |
| Formation of multiple products | 1. Side reactions due to impurities in reagents. 2. Reaction temperature is too high, leading to decomposition. | 1. Purify starting materials and use high-purity reagents. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Difficult workup/emulsion formation | 1. Incomplete quenching of the reaction. 2. Presence of excess DMF. | 1. Ensure the reaction is fully quenched and the pH is appropriately adjusted before extraction. 2. After extraction, wash the combined organic layers with water to remove residual DMF. |
Route 2: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol
This two-step route first involves the synthesis of the alcohol precursor, (2-phenyl-1H-imidazol-4-yl)methanol, followed by its oxidation to the desired aldehyde. This method can be advantageous if the Vilsmeier-Haack reaction proves problematic.
The alcohol precursor is readily synthesized by the reduction of a corresponding ester, such as ethyl 2-phenyl-1H-imidazole-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LAH).[4][5]
Caption: LAH Reduction for Alcohol Synthesis
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LAH, 2-3 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl 2-phenyl-1H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LAH used. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (2-phenyl-1H-imidazol-4-yl)methanol, which can often be used in the next step without further purification.
The oxidation of the benzylic-type alcohol to the aldehyde can be achieved using activated manganese dioxide (MnO₂).[6]
-
Reaction Setup: In a round-bottom flask, dissolve the crude (2-phenyl-1H-imidazol-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: Add activated manganese dioxide (5-10 equivalents by weight) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial. Monitor the reaction by TLC. The reaction may take 24-48 hours to complete.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel as described in Route 1.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Inactive MnO₂. 2. Insufficient amount of MnO₂. 3. Inefficient stirring. | 1. Use freshly activated MnO₂ or a high-quality commercial source.[6] 2. Increase the equivalents of MnO₂. 3. Ensure vigorous stirring to maintain a good suspension of the heterogeneous oxidant. |
| Formation of over-oxidation products (e.g., carboxylic acid) | 1. Reaction time is too long. 2. Highly reactive MnO₂. | 1. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. 2. Reduce the amount of MnO₂ or use a less reactive grade. |
| Difficult filtration | 1. Fine particles of MnO₂ clogging the filter. | 1. Use a thick pad of Celite® for filtration. Consider diluting the reaction mixture with more solvent before filtration. |
Summary of Optimized Reaction Conditions
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Oxidation |
| Starting Material | 2-Phenylimidazole | (2-phenyl-1H-imidazol-4-yl)methanol |
| Key Reagents | POCl₃, Anhydrous DMF | Activated MnO₂ |
| Solvent | Anhydrous DMF | Dichloromethane or Chloroform |
| Temperature | 0 °C to 80 °C | Room Temperature |
| Reaction Time | 4 - 8 hours | 24 - 48 hours |
| Key Advantages | Direct, one-step formylation | Milder conditions for the final step |
| Potential Challenges | Moisture sensitivity, reagent purity | Activity of MnO₂, long reaction times |
References
Technical Support Center: Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and side reactions encountered during the synthesis of this important imidazole derivative. Our focus is to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the key side reactions to be aware of for each?
A1: The two primary routes for synthesizing this compound are:
-
Formylation of 2-Phenylimidazole: This is a common and direct method, often employing the Vilsmeier-Haack reaction.[1][2][3] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), acts as the formylating agent.[1][2][3]
-
Oxidation of 2-Phenyl-1H-imidazole-4-methanol: This route involves the synthesis of the corresponding alcohol precursor, followed by its oxidation to the aldehyde.[4]
Each route has its own set of potential side reactions that can impact yield and purity.
Key Side Reactions by Synthetic Route:
| Synthetic Route | Common Side Reactions |
| Vilsmeier-Haack Formylation | - Over-reaction leading to di-formylated products. - Formation of chloro-substituted imidazoles.[5] - Incomplete reaction leaving unreacted 2-phenylimidazole. |
| Oxidation of 2-Phenyl-1H-imidazole-4-methanol | - Over-oxidation to the carboxylic acid.[6] - Formation of esters if the alcohol solvent participates. - Incomplete oxidation.[7][8] |
Q2: My Vilsmeier-Haack formylation of 2-phenylimidazole is giving me a complex mixture of products with multiple spots on my TLC. What's going on?
A2: A complex product mixture in a Vilsmeier-Haack reaction is a frequent issue. The primary culprits are often related to reaction conditions and the reactivity of the Vilsmeier reagent. The Vilsmeier reagent is a potent electrophile, and if not controlled, it can lead to several side products.[3][9]
Here's a breakdown of potential issues and how to troubleshoot them:
-
Over-Reactivity: The imidazole ring is electron-rich, making it susceptible to multiple formylations, especially at elevated temperatures or with an excess of the Vilsmeier reagent.
-
Reaction with Solvent: If not performed under anhydrous conditions, water can decompose the Vilsmeier reagent, leading to lower yields and potential side reactions.
-
Positional Isomers: While formylation is generally directed to the 4- and 5-positions, under certain conditions, substitution at other positions on the imidazole ring or even the phenyl ring can occur, although this is less common.
Q3: I'm attempting to synthesize this compound via the oxidation of 2-Phenyl-1H-imidazole-4-methanol, but I'm getting a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?
A3: Over-oxidation is a classic challenge in aldehyde synthesis. The choice of oxidizing agent and careful control of reaction conditions are paramount.
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate or chromic acid are more likely to lead to the carboxylic acid. Milder and more selective oxidizing agents are recommended.
-
Reaction Monitoring: Continuous monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to quench the reaction once the starting material is consumed and before significant over-oxidation occurs.[10]
II. Troubleshooting Guides
Guide 1: Vilsmeier-Haack Formylation - Minimizing Side Products
Issue: Low yield and multiple byproducts during the formylation of 2-phenylimidazole.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excess Vilsmeier Reagent | An excess of the formylating agent can lead to di-formylation or other unwanted reactions. | Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate but can also promote side reactions.[9] | Maintain a low reaction temperature, typically between 0°C and room temperature. |
| Presence of Water | Moisture will decompose the Vilsmeier reagent and can lead to undesired hydrolysis products. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Work-up Procedure | The iminium ion intermediate must be carefully hydrolyzed to the aldehyde.[2] | Quench the reaction by slowly adding it to ice-cold water or a mild base solution (e.g., sodium bicarbonate) to facilitate controlled hydrolysis. |
Workflow for Troubleshooting Vilsmeier-Haack Formylation:
Caption: Troubleshooting Vilsmeier-Haack Formylation.
Guide 2: Oxidation of 2-Phenyl-1H-imidazole-4-methanol - Avoiding Over-oxidation
Issue: Formation of 2-Phenyl-1H-imidazole-4-carboxylic acid as a major byproduct.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Oxidizing Agent | Strong oxidants do not selectively stop at the aldehyde stage. | Use milder, more controlled oxidizing agents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Manganese dioxide (MnO₂).[4] |
| Prolonged Reaction Time | Leaving the reaction to run for too long, even with a mild oxidant, can lead to over-oxidation. | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed. |
| Elevated Temperature | Higher temperatures can accelerate the rate of over-oxidation. | Conduct the oxidation at or below room temperature, depending on the chosen reagent. |
Experimental Protocol: Selective Oxidation with Manganese Dioxide
This protocol is adapted from established methods for the oxidation of allylic and benzylic alcohols.[4]
-
Dissolve 2-Phenyl-1H-imidazole-4-methanol in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂) in a significant excess (e.g., 5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
III. Mechanistic Insights
Formation of Side Products in Vilsmeier-Haack Reaction
The Vilsmeier reagent, a chloroiminium ion, is the key electrophile.[2] Side reactions often stem from its high reactivity.
Caption: Desired vs. Side Reaction Pathways.
IV. References
-
BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis route of 1H-Imidazole-4-carbaldehyde? Retrieved from --INVALID-LINK--
-
Elgemeie, G. H., & Abd-El-Aal, R. M. (2018). Recent approaches for the synthesis of imidazoles. Mini-Reviews in Organic Chemistry, 15(3), 196-213.
-
PubMed Central. (2021). Elucidating the Role of Ni to Enhance the Methanol Oxidation Reaction on Pd Electrocatalysts. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Bifunctional versus Defect-Mediated Effects in Electrocatalytic Methanol Oxidation. Retrieved from --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bifunctional versus Defect‐Mediated Effects in Electrocatalytic Methanol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Phenyl-1H-imidazole-4-carbaldehyde Reactions
Welcome to the technical support center for optimizing catalytic reactions with 2-Phenyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile heterocyclic building block. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reactivity of this compound in catalytic cross-coupling reactions.
Q1: My reaction with this compound is showing low to no product yield. What are the first things I should check?
A1: Low or no yield in cross-coupling reactions involving this substrate can often be traced back to a few key factors. Systematically check the following:
-
Reagent Purity: Ensure your this compound is pure. Aldehydes can be prone to oxidation, which can inhibit catalytic activity. Also, verify the purity of your coupling partner, base, and solvent. Moisture and oxygen are common culprits in failed palladium-catalyzed reactions.
-
Catalyst Activity: The choice and state of your palladium catalyst are critical. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, your catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source if you suspect this is the issue.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For imidazole-containing substrates, the nitrogen atoms can coordinate to the metal center, potentially poisoning the catalyst. A well-chosen ligand can prevent this and promote the desired reactivity.
Q2: I'm concerned about the aldehyde group reacting under my cross-coupling conditions. Is this a valid concern?
A2: Yes, this is a valid concern. The aldehyde group is susceptible to both reduction and oxidation, and can also participate in side reactions like aldol condensation, especially in the presence of strong bases and elevated temperatures. To mitigate this:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts.
Q3: Which positions on the this compound are most likely to react in a C-H activation/functionalization reaction?
A3: The reactivity of the C-H bonds on the imidazole ring is influenced by the existing substituents. For this compound, the most likely positions for C-H functionalization are:
-
The C5-position of the imidazole ring: This is often the most electronically favorable position for C-H activation on the imidazole core.
-
The ortho positions of the 2-phenyl group: The imidazole ring can act as a directing group, facilitating C-H activation at the ortho positions of the phenyl ring.[1][2][3]
The specific site of reaction will be highly dependent on the catalyst, ligand, and directing group strategy employed.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting advice for common cross-coupling reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with a substrate like this compound, challenges can arise.
Problem: Low Yield or Stalled Reaction
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Poisoning | The nitrogen atoms of the imidazole ring can coordinate too strongly to the palladium center, inhibiting substrate binding and turnover. | Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can sterically hinder the imidazole nitrogen from coordinating to the palladium.[4] |
| Poor Solubility | The substrate or reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates. | Screen different solvents or solvent mixtures. A combination of a polar aprotic solvent like DMF or DMAc with a co-solvent like water can be effective.[5] |
| Ineffective Base | The chosen base may not be strong enough to facilitate the transmetalation step, or it may be causing degradation of the aldehyde. | Screen a range of bases from mild (e.g., K₂CO₃) to stronger (e.g., K₃PO₄). The optimal base will depend on the specific boronic acid used. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at elevated temperatures, leading to protodeboronation and other side reactions. | Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable. |
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., DMF/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Heck Reaction
The Heck reaction is a versatile method for the alkenylation of aryl halides. When using this compound as a precursor (after conversion to a halide or triflate), specific challenges can be encountered.
Problem: Low Yield and/or Formation of Isomeric Products
| Potential Cause | Explanation & Causality | Recommended Solution |
| Ligand Choice | The ligand influences the regioselectivity and efficiency of the Heck reaction. For heteroaromatic substrates, phosphine-free systems or specific N-heterocyclic carbene (NHC) ligands can be beneficial.[6] | For a starting point, consider phosphine-free catalysts like Pd(OAc)₂ or palladium complexes with NHC ligands. If using phosphine ligands, triphenylphosphine is a common choice. |
| Base Incompatibility | The base is crucial for regenerating the active Pd(0) catalyst. An inappropriate base can lead to side reactions with the aldehyde. | Triethylamine (NEt₃) is a common base for the Heck reaction. If aldehyde-related side reactions are observed, consider a weaker base like NaOAc or K₂CO₃.[6] |
| Alkene Isomerization | Reversible β-hydride elimination can lead to the formation of undesired alkene isomers. | This is often controlled by the specific catalyst and reaction conditions. Sometimes, the addition of certain salts can influence the selectivity. |
| Catalyst Decomposition | At the higher temperatures often required for Heck reactions, the palladium catalyst can decompose to form inactive palladium black. | Use of robust ligands can help stabilize the catalyst. Running the reaction at the lowest effective temperature is also recommended. |
Experimental Protocol: General Starting Conditions for Heck Reaction (assuming conversion of the aldehyde to a halide/triflate first)
-
To an oven-dried reaction vessel, add the 2-Phenyl-1H-imidazole-4-halide/triflate (1 equiv.), the alkene (1.5 equiv.), and the base (e.g., NEt₃, 2 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the reaction to 80-140 °C and monitor its progress.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol.
Part 3: Visualizing Workflows and Concepts
Catalyst Selection Workflow
Caption: Catalyst system selection guide.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 6. Heck Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.
Introduction
The synthesis of this compound on a larger scale presents a unique set of challenges that are often not apparent at the laboratory bench. This guide will walk you through the most common and scalable two-step synthetic route, highlighting critical process parameters, potential pitfalls, and robust solutions to ensure a successful and efficient scale-up campaign. The recommended synthetic pathway involves two key transformations:
-
Step 1: Radziszewski Synthesis of the 2-phenylimidazole core from benzaldehyde, glyoxal, and an ammonia source.
-
Step 2: Vilsmeier-Haack Formylation of 2-phenylimidazole to introduce the carbaldehyde group at the C4-position.
This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Step 1: Radziszewski Synthesis of 2-Phenylimidazole
The Radziszewski reaction is a multicomponent condensation that, while powerful, can be prone to side reactions and mixing issues on a larger scale.[1][2]
| Observed Issue | Potential Cause(s) | Troubleshooting & Scale-Up Solutions |
| Low Yield of 2-Phenylimidazole | 1. Poor Mixing/Mass Transfer: The reaction is heterogeneous, involving an organic phase (benzaldehyde) and an aqueous phase (glyoxal, ammonia source).[3] Inadequate agitation leads to a low interfacial area, slowing the reaction rate. 2. Side Reactions: Formation of oxazole byproducts can be a competing pathway.[1] 3. Suboptimal Temperature: Incorrect temperature can either slow the reaction or promote byproduct formation. | 1. Improve Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to create a good vortex and ensure efficient mixing of the phases. Consider a baffled reactor to improve turbulence.[4] 2. Use a Co-solvent: Employing a solvent like methanol or ethanol can homogenize the reaction mixture, improving reaction rates and yields.[5] 3. Excess Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate) to favor the imidazole formation over competing pathways.[6] 4. Temperature Control: Maintain the temperature between 50-80°C. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[5] |
| Formation of a Thick, Gummy Precipitate | 1. Polymerization: Benzaldehyde and glyoxal can undergo self-polymerization under certain conditions. 2. Incomplete Reaction: The presence of unreacted starting materials and intermediates can lead to a complex, difficult-to-handle mixture. | 1. Controlled Reagent Addition: Add the glyoxal solution slowly to the mixture of benzaldehyde and the ammonia source to maintain a low instantaneous concentration of glyoxal. 2. Solvent Choice: Ensure adequate solvent is used to keep all components in solution. As mentioned, a co-solvent like methanol can be beneficial.[5] 3. Reaction Monitoring: Monitor the reaction closely to ensure it goes to completion before initiating work-up. |
| Difficult Isolation of 2-Phenylimidazole | 1. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction. 2. Emulsion Formation: Vigorous stirring of the two-phase mixture can sometimes lead to stable emulsions, complicating the separation of layers. | 1. pH Adjustment: After the reaction, adjust the pH of the aqueous layer to be basic (pH 9-10) to ensure the imidazole is in its free base form and less water-soluble. 2. Salting Out: Add brine (saturated NaCl solution) during the extraction to decrease the solubility of the product in the aqueous layer. 3. Emulsion Breaking: If an emulsion forms, try adding a small amount of a different solvent or filtering the mixture through a pad of Celite. |
Step 2: Vilsmeier-Haack Formylation of 2-Phenylimidazole
The Vilsmeier-Haack reaction is highly effective but involves a reactive and thermally unstable intermediate, the Vilsmeier reagent.[7][8] Careful control of reaction conditions is paramount during scale-up.
| Observed Issue | Potential Cause(s) | Troubleshooting & Scale-Up Solutions |
| Low Yield of this compound | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent can degrade if not prepared and used correctly. 2. Poor Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled, the reagent can decompose.[7] The formylation step also has an optimal temperature range. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Reagent Quality: Use high-purity, dry DMF and freshly distilled POCl₃. 2. Controlled Reagent Addition: Add POCl₃ dropwise to the DMF at 0-5°C with efficient stirring.[9] 3. Temperature Monitoring: Use a temperature probe to monitor the internal temperature during both the Vilsmeier reagent formation and the formylation reaction. For the formylation, a temperature range of 60-90°C is often optimal.[9] 4. Reaction Monitoring: Follow the disappearance of the 2-phenylimidazole starting material by TLC or HPLC. |
| Formation of Byproducts (e.g., 5-carbaldehyde isomer) | 1. Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity. 2. Stoichiometry: An incorrect ratio of Vilsmeier reagent to the substrate can lead to side reactions. | 1. Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature that provides the best regioselectivity. 2. Stoichiometry Control: Typically, 1.5 to 3 equivalents of the Vilsmeier reagent are used.[10][11] Carefully control the stoichiometry to minimize byproduct formation. |
| Uncontrolled Exotherm During Quench/Work-up | 1. Violent Reaction with Water: Excess POCl₃ reacts violently and exothermically with water.[12] 2. Thermal Instability: The Vilsmeier reagent and the reaction mixture itself can be thermally unstable.[7][8] | 1. Reverse Quench: Slowly add the reaction mixture to a vigorously stirred mixture of ice and water. This allows for better heat dissipation.[13] 2. Buffered Quench: A safer alternative is to quench the reaction mixture into a cold, buffered solution, such as aqueous sodium acetate. This controls the exotherm and the pH.[13] 3. Maintain Low Temperature: Ensure the quenching vessel is well-cooled in an ice bath throughout the addition. |
| Difficult Purification of the Final Product | 1. Presence of Acidic Byproducts: The hydrolysis of POCl₃ produces phosphoric acid and HCl, which can complicate extraction. 2. Similar Polarity of Product and Byproducts: The desired 4-carbaldehyde and any 5-carbaldehyde isomer may have similar polarities, making chromatographic separation difficult on a large scale. | 1. Thorough Neutralization: During work-up, carefully neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to pH 7-8 before extraction.[13] 2. Purification via Bisulfite Adduct: For large-scale purification, consider forming the sodium bisulfite adduct of the aldehyde. This adduct is water-soluble and can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[14][15] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for the Radziszewski synthesis at scale?
A1: While aqueous ammonia can be used, ammonium acetate is often preferred for scale-up. It is a solid that is easier to handle than aqueous ammonia and acts as a buffer, helping to maintain the optimal pH for the reaction. Using ammonium acetate can also lead to higher yields and cleaner reaction profiles.[5]
Q2: How critical is the purity of the starting materials for the Radziszewski synthesis?
A2: The purity is very important. Impurities in benzaldehyde (such as benzoic acid from oxidation) or glyoxal can lead to the formation of colored byproducts and reduce the overall yield. It is recommended to use freshly distilled benzaldehyde and a high-quality source of glyoxal.
Q3: Can I use a different formylating agent for the Vilsmeier-Haack reaction?
A3: The combination of DMF and POCl₃ is the most common and cost-effective for the Vilsmeier-Haack reaction.[16][17] Other reagents like oxalyl chloride or thionyl chloride can be used with DMF, but POCl₃ is generally preferred for its reactivity and availability.[10]
Q4: My Vilsmeier reagent preparation resulted in a solid precipitate. What should I do?
A4: The Vilsmeier reagent can sometimes precipitate, especially at low temperatures. This can hinder its reaction with the substrate. You can try adding a co-solvent like 1,2-dichloroethane (DCE) to improve solubility. Alternatively, ensuring very efficient stirring during the addition of POCl₃ can sometimes prevent the formation of a large, unmanageable solid mass.[13]
Q5: What are the key safety considerations for scaling up the Vilsmeier-Haack reaction?
A5: The primary safety concern is the highly exothermic and violent reaction of POCl₃ with water.[12] Always add POCl₃ carefully to DMF under cooling. The work-up must be performed with extreme caution, preferably by adding the reaction mixture to ice (reverse quench).[13] The reaction also releases HCl, so it must be performed in a well-ventilated fume hood or a suitable reactor system with a scrubber. A thorough thermal hazard assessment is strongly recommended before scaling up.[7][8][18]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Phenylimidazole
This protocol is a representative procedure for the Radziszewski synthesis on a larger scale.
-
Reactor Setup: Equip a suitable reactor with an overhead stirrer, a condenser, a temperature probe, and an addition funnel.
-
Charge Reagents: To the reactor, add benzaldehyde (1.0 eq), ammonium acetate (3.0 eq), and methanol (5-10 volumes).
-
Initiate Stirring: Begin vigorous stirring to ensure good mixing.
-
Heat Reaction: Heat the mixture to 60-70°C.
-
Add Glyoxal: Slowly add an aqueous solution of glyoxal (40 wt%, 1.1 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature.
-
Reaction: Stir the mixture at 60-70°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the benzaldehyde is consumed.
-
Cool and Concentrate: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Work-up: To the remaining aqueous slurry, add ethyl acetate. Adjust the pH to 9-10 with a 2M NaOH solution.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolate Product: Filter and concentrate the organic layer under reduced pressure to yield crude 2-phenylimidazole, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Scale-Up Vilsmeier-Haack Formylation
This protocol provides a method for the formylation of 2-phenylimidazole.
-
Reactor Setup: Equip a dry reactor with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.
-
Prepare Vilsmeier Reagent:
-
Charge the reactor with anhydrous DMF (5-10 volumes).
-
Cool the DMF to 0-5°C using an ice-salt bath.
-
Slowly add POCl₃ (2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
-
Add Substrate: Add 2-phenylimidazole (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 20°C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Quench:
-
In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring.
-
-
Hydrolysis and Neutralization: Stir the mixture until all the ice has melted. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8.
-
Extraction: Extract the aqueous mixture with a suitable solvent like ethyl acetate or dichloromethane (3x).
-
Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolate Product: Filter and concentrate the organic layer to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or by forming the bisulfite adduct for higher purity on a large scale.[14][15]
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yields in the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. caloongchem.com [caloongchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. mt.com [mt.com]
refinement of workup procedure for 2-Phenyl-1H-imidazole-4-carbaldehyde isolation
Technical Support Center: 2-Phenyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support guide for the isolation and purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges in the workup procedure, ensuring high yield and purity of your target compound.
Troubleshooting Guide: Workup & Isolation Issues
This section addresses specific, practical problems encountered during the post-reaction workup of this compound.
Question: My reaction is complete by TLC, but upon quenching into ice-water, little to no precipitate has formed. What went wrong?
Answer: This is a common issue that can stem from several factors related to solubility and pH.
-
Causality: The imidazole ring possesses both weakly acidic (N-H proton) and weakly basic (the lone pair on the other nitrogen) properties, making its solubility highly dependent on the pH of the medium.[1] If the aqueous solution is too acidic or too basic, the product may remain dissolved as a salt. Furthermore, if the reaction was performed in a water-miscible solvent (like DMF or THF), the product may simply be too soluble in the resulting solvent/water mixture.
-
Troubleshooting Steps:
-
Verify & Adjust pH: Check the pH of the aqueous mixture. Formylation reactions like the Vilsmeier-Haack often leave the mixture highly acidic. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH is neutral (~7). The neutral form of the imidazole is significantly less water-soluble and should precipitate.
-
Solvent-Assisted Precipitation: If the product remains in solution after neutralization, it may be due to the presence of a water-miscible organic solvent. Try adding a saturated brine solution. This increases the polarity of the aqueous phase, often forcing less polar organic compounds out of solution (salting out).
-
Perform an Extraction: If precipitation is still unsuccessful, the product must be recovered via liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane (DCM) to extract the product from the aqueous mixture.[2][3] Perform at least three extractions to ensure maximum recovery.
-
Question: I obtained a sticky, oily residue after quenching or solvent removal, not the expected solid. How can I crystallize my product?
Answer: An oily product, often called "oiling out," indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Causality: The primary culprits are often unreacted starting materials, residual solvents (like DMF), or polymeric byproducts. Formylation reactions, particularly under harsh acidic or basic conditions, can sometimes lead to the formation of resins or tars.[4]
-
Troubleshooting Steps:
-
Trituration: This is the first and simplest method to try. Add a small amount of a solvent in which your product is expected to be insoluble (but the impurities might be soluble). Good starting choices are cold diethyl ether or a hexane/ethyl acetate mixture. Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical energy can induce nucleation and crystallization.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add this solution dropwise to a large volume of a stirred, cold anti-solvent (e.g., water or hexane). This rapid change in solubility can shock the product into precipitating as a solid.
-
Purification via Chromatography: If the above methods fail, the impurities are likely too significant for simple crystallization. The most reliable solution is to purify the crude oil using silica gel column chromatography. A gradient of ethyl acetate in hexane is a common and effective eluent system for this class of compounds.[5]
-
Question: My final product is a beige or brown powder, and TLC shows multiple spots. How can I improve its purity and color?
Answer: Discoloration is typically due to persistent, often polymeric, impurities from side reactions.
-
Causality: Aromatic aldehydes can be susceptible to oxidation, and the reaction conditions for formylation can generate colored byproducts.[6] Incomplete reactions also contribute to a complex product mixture.
-
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: The most effective method for removing colored impurities is recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).[7][8] Add a small amount (1-2% by weight) of activated charcoal to the hot solution and continue to heat for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a short plug of Celite® or filter paper in a heated funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Controlled Cooling: Allow the filtered, hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the definitive next step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from the aqueous workup mixture?
The optimal pH for extraction is neutral (pH 7-8). At this pH, the imidazole ring is in its neutral, uncharged form, which has the lowest water solubility and highest solubility in common organic extraction solvents like ethyl acetate. In strongly acidic conditions (pH < 4), the imidazole ring will be protonated, forming a water-soluble cation. In strongly basic conditions (pH > 11), the N-H proton can be removed, forming a water-soluble anion.[1]
Q2: Which solvent system is best for recrystallizing the final product?
The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, common and effective choices include:
-
Ethanol or Isopropanol: Often used as a single solvent.[7]
-
Ethyl Acetate/Hexane: A two-solvent system where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy (the cloud point). A few more drops of hot ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Acetone: Has also been reported for recrystallizing similar imidazole derivatives.[9]
Q3: Can I use column chromatography as my primary purification method, and what conditions are recommended?
Yes, column chromatography is an excellent method for achieving high purity, especially when dealing with oily products or complex impurity profiles.
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a gradient elution beginning with 10-20% ethyl acetate in hexane, gradually increasing the polarity to 40-50% ethyl acetate. The exact ratio should be determined beforehand by running TLC plates with different solvent mixtures. The goal is to have a retention factor (Rf) for the product of around 0.25-0.35 for good separation.
Q4: My purified product seems to change color over time. What are the proper storage conditions?
Aromatic aldehydes can be sensitive to air and light, leading to oxidation and degradation over time.[6] To ensure long-term stability, the purified this compound should be stored:
-
In a tightly sealed, amber glass vial.
-
Under an inert atmosphere (e.g., backfilled with argon or nitrogen).
-
At a low temperature (refrigerator or freezer at < 4°C).
Experimental Protocols
Protocol 1: Standard Workup Procedure
This procedure is suitable for reactions that are known to proceed cleanly and yield a solid product upon quenching.
-
Quenching: Once the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10 volumes relative to the reaction volume).
-
Precipitation & Aging: Continue stirring the slurry for 30-60 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with generous amounts of cold water, followed by a small amount of a cold, non-polar solvent (like diethyl ether or hexane) to help remove non-polar impurities and aid in drying.
-
Drying & Purification: Dry the crude solid under vacuum. The product can then be purified by recrystallization as described in the FAQ section.
Protocol 2: Refined Workup for High-Purity Isolation
This procedure is recommended for reactions with known side products, or when the standard quench fails to produce a clean, solid precipitate.
-
Quenching: As in the standard protocol, pour the cooled reaction mixture into ice-water.
-
Neutralization: While stirring vigorously in an ice bath, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the slurry is between 7.0 and 8.0.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude material (which may be a solid or an oil) should be purified by either silica gel chromatography or recrystallization to yield the final, high-purity product.
Data Presentation: Comparison of Workup Procedures
| Parameter | Standard Workup | Refined Workup | Rationale for Refined Approach |
| Typical Yield | 60-80% | 70-90% | Extraction ensures recovery of product that remains dissolved in the aqueous phase. |
| Typical Purity | 85-95% | >98% (post-chromatography) | pH control and washes effectively remove acidic/basic impurities and water-soluble byproducts. |
| Time Requirement | 2-4 hours | 4-8 hours | Additional steps of pH adjustment, extraction, and drying increase the total time. |
| Complexity | Low | Moderate | Requires familiarity with liquid-liquid extraction and pH measurement techniques. |
| Best For | Clean, well-established reactions | New reactions, troubleshooting, maximizing purity | Provides a more robust and controlled method to handle unexpected outcomes and impurities. |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Standard workup workflow for this compound.
Caption: Refined workup workflow for high-purity isolation.
References
- 1. caloongchem.com [caloongchem.com]
- 2. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 3. CN102321027A - Preparation method for imidazole-4-formamide derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Imidazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 2-Phenyl-1H-imidazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde and the Role of ¹H NMR in its Structural Elucidation
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The imidazole moiety is a common feature in many natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a reactive carbaldehyde group at the 4-position and a phenyl group at the 2-position provides a scaffold for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery.
Accurate structural characterization is paramount in the development of new chemical entities. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. ¹H NMR provides detailed information about the chemical environment of each proton in a molecule, including the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. This guide provides an in-depth analysis of the ¹H NMR spectroscopy of this compound, offers a detailed experimental protocol, and compares the utility of ¹H NMR with other common analytical techniques.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental for accurate structural interpretation. The following protocol is a self-validating system designed to yield reliable and reproducible results.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or for detecting minor impurities.[1]
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is an excellent solvent for this compound due to its high polarity, which ensures complete dissolution. Furthermore, the residual proton signal of DMSO-d₆ at ~2.50 ppm does not overlap with the expected signals of the analyte. The N-H proton of the imidazole ring is also often observable as a broad singlet in DMSO-d₆, as it slows down the rate of proton exchange.[2]
-
Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is essential for acquiring a high-quality spectrum with sharp lines. Insoluble particulates can significantly degrade the spectral resolution.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the height of the solution in the tube is approximately 4-5 cm to be within the detection region of the NMR probe.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The following is a typical set of acquisition parameters:
-
Number of Scans (NS): 16-32. This is generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, leading to more accurate integration.
-
Acquisition Time (AQ): 3-4 seconds. This determines the digital resolution of the spectrum.
-
Spectral Width (SW): 0-16 ppm. This range is adequate to encompass all expected proton signals, from the shielded aliphatic region to the deshielded aldehyde and N-H protons.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and processing the ¹H NMR spectrum.
Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of structural information. The expected signals, their chemical shifts, multiplicities, and assignments are detailed below, based on experimental data reported in the literature.[3]
Molecular Structure with Proton Numbering
Caption: Structure of this compound with proton labels.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| H-a | ~9.70 | Singlet (s) | 1H | Aldehyde proton | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. |
| H-b | ~8.20 | Singlet (s) | 1H | Imidazole C5-H | This proton is deshielded by the adjacent nitrogen atom and the aromatic ring current of the imidazole ring. |
| H-c | ~8.00 | Doublet (d) or Multiplet (m) | 2H | Phenyl ortho-protons | These protons are deshielded by the aromatic ring current and are in the ortho position to the electron-withdrawing imidazole ring. |
| H-d | ~7.55 | Triplet (t) or Multiplet (m) | 1H | Phenyl para-proton | This proton is in the para position and is typically found in the middle of the aromatic multiplet. |
| H-e | ~7.50 | Triplet (t) or Multiplet (m) | 2H | Phenyl meta-protons | These protons are in the meta position and are generally less deshielded than the ortho protons. |
| H-f | >13.0 | Broad Singlet (br s) | 1H | Imidazole N-H | The N-H proton is highly deshielded and often appears as a broad signal due to quadrupole broadening and exchange with residual water. In DMSO-d₆, this exchange is slowed, making the peak observable. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.
Comparative Analysis with Alternative Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a combination of spectroscopic techniques. Below is a comparison of ¹H NMR with other common methods for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | - Proton environments- Connectivity (through coupling)- Relative number of protons- Stereochemistry | - Provides detailed structural information- Non-destructive- Quantitative | - Requires soluble sample- Can be complex for large molecules- Lower sensitivity than MS |
| ¹³C NMR Spectroscopy | - Carbon environments- Number of non-equivalent carbons | - Complements ¹H NMR- Good for identifying quaternary carbons | - Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times- Does not typically show coupling information in standard experiments |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns | - Extremely high sensitivity- Provides molecular formula | - Destructive technique- Does not provide detailed connectivity information on its own |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C=O, N-H, C=N, aromatic C-H) | - Fast and simple- Can be used for solid and liquid samples | - Provides limited structural information- Can be difficult to interpret complex spectra |
Logical Workflow for Structural Elucidation
Caption: A logical workflow combining multiple analytical techniques for unambiguous structure elucidation.
In practice, these techniques are used in a complementary fashion. For this compound, IR spectroscopy would quickly confirm the presence of the aldehyde C=O stretch (~1670-1690 cm⁻¹), the N-H stretch (~3100-3300 cm⁻¹), and aromatic C-H stretches. Mass spectrometry would confirm the molecular weight of 172.18 g/mol and, with high resolution, the elemental formula C₁₀H₈N₂O.[4] Finally, ¹H and ¹³C NMR would provide the detailed atomic connectivity to piece the puzzle together and confirm the precise isomeric structure.
Conclusion
¹H NMR spectroscopy is an unparalleled technique for the detailed structural analysis of this compound. It provides a rich dataset that allows for the unambiguous determination of the proton framework of the molecule. When used in conjunction with other spectroscopic methods such as ¹³C NMR, MS, and IR, a complete and confident structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize ¹H NMR in their work with this important class of heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Tautomerism: A Comparative Guide to the 13C NMR Spectrum of 2-Phenyl-1H-imidazole-4-carbaldehyde
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 2-Phenyl-1H-imidazole-4-carbaldehyde and its derivatives are significant building blocks in medicinal chemistry, valued for their role in synthesizing a wide array of bioactive molecules.[1] However, the characterization of these molecules presents a unique set of challenges, primarily due to the phenomenon of tautomerism, which can complicate spectral interpretation.
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will explore why conventional solution-state 13C NMR often falls short for this class of compounds and demonstrate the superiority of solid-state 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR for unambiguous structural determination. Furthermore, we will compare its spectral features with those of related imidazole derivatives and provide detailed protocols for its characterization using complementary analytical techniques.
The Challenge of Tautomerism in Solution-State 13C NMR
The imidazole ring of this compound can exist in two tautomeric forms, which are in rapid equilibrium in solution. This rapid exchange often leads to poor resolution and, in many instances, undetectable signals for the imidazole ring carbons in conventional 13C NMR spectra.[2][3] This makes definitive assignment of the carbon skeleton challenging and unreliable.
Computational studies, using Density Functional Theory (DFT), have shown that for 2-phenylimidazole aldehydes, the 2-phenyl-1H-imidazole-5-carbaldehyde tautomer is the more stable form.[3][4] However, the low energy barrier between the tautomers means that both are present in solution at room temperature, contributing to the observed spectral complexities.
The Solid-State Solution: 13C CP-MAS NMR
To overcome the limitations of solution-state NMR, solid-state 13C CP-MAS NMR emerges as a powerful and indispensable tool. By analyzing the compound in its solid, crystalline state, the molecular motion is restricted, and the tautomeric exchange is effectively "frozen" on the NMR timescale. This results in a well-resolved spectrum where distinct signals for each carbon atom can be observed and assigned.[4]
Experimental 13C CP-MAS NMR Data for this compound
The experimental 13C CP-MAS NMR chemical shifts for this compound are presented below. The numbering of the atoms corresponds to the tautomeric forms depicted in the subsequent diagram. In the solid state, evidence suggests the coexistence of both tautomers in different crystalline domains.[2]
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C=O | 181.3 |
| C2 | 148.2 |
| C4 | 144.1 |
| C5 | 129.5 |
| C-ipso (Phenyl) | 131.0 |
| C-ortho (Phenyl) | 126.1 |
| C-meta (Phenyl) | 128.9 |
| C-para (Phenyl) | 129.5 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). Data extracted from a comprehensive study on 2-phenyl substituted imidazoles.[2]
Caption: Tautomeric equilibrium of this compound.
Comparative Spectral Analysis
A comparative analysis of the 13C NMR spectrum of this compound with related compounds highlights the influence of substituents on the chemical shifts of the imidazole and phenyl rings.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) |
| This compound (Solid-State) | 148.2 | 144.1 | 129.5 | 181.3 |
| 2-Phenylimidazole | ~145.7 | ~121.5 | ~121.5 | - |
| Imidazole-4-carbaldehyde | ~138.0 | ~136.0 | ~122.0 | ~185.0 |
The presence of the phenyl group at the C2 position significantly deshields this carbon compared to the unsubstituted imidazole-4-carbaldehyde. The aldehyde group, being an electron-withdrawing group, has a pronounced deshielding effect on the C4 and C5 carbons of the imidazole ring.
A Multi-faceted Approach to Characterization: Alternative Analytical Techniques
While 13C CP-MAS NMR is the gold standard for the structural elucidation of this compound, a comprehensive characterization relies on a suite of analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is crucial for assessing the purity of the compound and confirming its molecular weight.
Caption: HPLC-MS workflow for the analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectroscopy of 2-Phenyl-1H-imidazole-4-carbaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Phenyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By objectively comparing its spectral features with those of benzaldehyde and imidazole-4-carbaldehyde, this document aims to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this molecule. The discussion is grounded in the principles of vibrational spectroscopy and supported by established experimental protocols.
The Structural Rationale for FT-IR Spectral Analysis
The vibrational spectrum of an organic molecule provides a unique fingerprint, directly correlated to its molecular structure. In the case of this compound, the FT-IR spectrum is a composite of the vibrational modes of its three key structural components: the imidazole ring, the phenyl group, and the carbaldehyde functional group. Understanding the characteristic absorption frequencies of these individual moieties is paramount for accurate spectral interpretation.
To elucidate the specific contributions of the phenyl and imidazole-4-carbaldehyde components, this guide presents a comparative analysis with two simpler, yet structurally related, molecules:
-
Benzaldehyde: This archetypal aromatic aldehyde allows for the clear identification of vibrational modes associated with a monosubstituted benzene ring directly attached to a carbonyl group.
-
Imidazole-4-carbaldehyde: This analog serves to isolate the spectral features of the imidazole ring bearing a carbaldehyde substituent, without the influence of the phenyl group.
By dissecting the spectra of these three compounds, we can confidently assign the vibrational bands in the more complex this compound.
Experimental Protocols for High-Fidelity Spectral Acquisition
The quality and reproducibility of FT-IR spectra are fundamentally dependent on the chosen sample preparation and data acquisition methodology. For solid organic compounds like this compound, two primary techniques are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
KBr Pellet Method: The Classic Transmission Approach
This traditional technique involves intimately mixing a small amount of the solid sample with finely ground, anhydrous potassium bromide (KBr).[1] The mixture is then compressed under high pressure to form a thin, transparent pellet, through which the infrared beam is passed.
Step-by-Step Protocol:
-
Drying: Thoroughly dry spectroscopy-grade KBr in an oven at 110°C for at least 2 hours to eliminate moisture, which exhibits strong IR absorption bands that can interfere with the sample spectrum.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent disc.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Causality: The plasticity of KBr under pressure allows it to form a solid matrix that is transparent to infrared radiation, enabling the analysis of the embedded solid sample in transmission mode.[1] Meticulous exclusion of moisture is critical, as water's broad O-H stretching and bending vibrations can obscure key spectral features.
Attenuated Total Reflectance (ATR)-FTIR: A Surface-Sensitive Alternative
ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[2] It is particularly advantageous for analyzing solid powders and films. The sample is brought into direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), and the IR beam undergoes total internal reflection at the crystal-sample interface.[2][3] An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption of this wave provides the vibrational spectrum.[2][3]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal is impeccably clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring intimate contact with the crystal.
-
Spectral Acquisition: Acquire the sample spectrum.
Causality: The quality of an ATR-FTIR spectrum is highly dependent on the quality of contact between the sample and the crystal. Applying consistent pressure minimizes air gaps and maximizes the interaction of the evanescent wave with the sample, leading to a stronger and more reliable signal.
Comparative Spectral Analysis
The FT-IR spectrum of this compound is a rich tapestry of vibrational information. By comparing it with the spectra of benzaldehyde and imidazole-4-carbaldehyde, we can deconstruct this complexity and assign the key absorption bands with a high degree of confidence.
Workflow for Comparative FT-IR Analysis
Caption: Workflow for the comparative FT-IR analysis of this compound.
Key Vibrational Modes and Their Assignments
The table below summarizes the expected and observed vibrational frequencies for this compound and its comparative counterparts.
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | This compound (Predicted) | Benzaldehyde (Observed) | Imidazole-4-carbaldehyde (Observed) |
| N-H Stretch | Imidazole | 3500 - 3100 (broad) | ~3400 - 3200 | N/A | Broad absorption in the high-frequency region |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | ~3050 | ~3060 | N/A |
| Aldehyde C-H Stretch | Aldehyde | 2850 - 2700 | ~2820, ~2720 | ~2820, ~2740[4] | Present in this region |
| C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | ~1690 | ~1703[4] | ~1680[4] |
| C=N Stretch | Imidazole Ring | 1680 - 1620 | ~1640 | N/A | Present in this region |
| C=C Stretch | Phenyl & Imidazole | 1600 - 1450 | Multiple bands | ~1595, ~1580, ~1455 | Multiple bands |
| C-N Stretch | Imidazole Ring | 1400 - 1200 | ~1380 | N/A | ~1380[4] |
| C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | Bands indicative of substitution | ~745, ~685 (monosubstituted)[5] | N/A |
Detailed Spectral Interpretation
High-Frequency Region (>3000 cm⁻¹):
-
This compound: A broad absorption is anticipated in the 3400-3200 cm⁻¹ range, characteristic of the N-H stretching vibration of the imidazole ring, likely broadened due to intermolecular hydrogen bonding.[6] Just above 3000 cm⁻¹, weaker absorptions corresponding to the aromatic C-H stretches of the phenyl group are expected.[1]
-
Benzaldehyde: Lacks the N-H stretch but displays the characteristic aromatic C-H stretching vibrations around 3060 cm⁻¹.[4]
-
Imidazole-4-carbaldehyde: Exhibits the broad N-H stretching band, but lacks the aromatic C-H stretches of the phenyl group.
Aldehyde C-H and Carbonyl Stretching Region (2900 - 1600 cm⁻¹):
-
This compound: The presence of the aldehyde group is confirmed by two weak to medium intensity bands around 2820 and 2720 cm⁻¹, which arise from the aldehydic C-H stretch and its Fermi resonance with an overtone of a C-H bending vibration. The most intense band in the spectrum is predicted to be the C=O stretch of the conjugated aldehyde, appearing around 1690 cm⁻¹.
-
Benzaldehyde: Clearly shows the aldehydic C-H stretches and a strong C=O absorption at approximately 1703 cm⁻¹.[4] The conjugation of the carbonyl group with the benzene ring lowers this frequency from that of a typical aliphatic aldehyde.
-
Imidazole-4-carbaldehyde: Also displays the aldehydic C-H and C=O stretching vibrations. The C=O stretch is observed around 1680 cm⁻¹, indicating electronic effects from the imidazole ring.[4]
Fingerprint Region (<1600 cm⁻¹):
-
This compound: This region is complex, containing a multitude of overlapping bands. Key features include the C=N stretching of the imidazole ring (~1640 cm⁻¹), and multiple C=C stretching vibrations from both the phenyl and imidazole rings in the 1600-1450 cm⁻¹ range. C-N stretching vibrations of the imidazole ring are expected around 1380 cm⁻¹.[4] Strong bands in the 900-675 cm⁻¹ region due to C-H out-of-plane bending will be indicative of the substitution pattern on the phenyl ring.[1]
-
Benzaldehyde: Exhibits characteristic C=C in-ring stretching vibrations and strong C-H out-of-plane bending absorptions around 745 and 685 cm⁻¹, confirming its monosubstituted nature.[5]
-
Imidazole-4-carbaldehyde: The fingerprint region is dominated by the vibrational modes of the substituted imidazole ring, including C=C, C=N, and C-N stretching, and various bending vibrations.
Logical Relationship of Spectral Features
Caption: Key functional group contributions to the FT-IR spectrum of this compound.
Conclusion
The FT-IR spectrum of this compound is a powerful diagnostic tool for its identification and characterization. A systematic approach, involving the comparison with simpler, structurally related compounds such as benzaldehyde and imidazole-4-carbaldehyde, allows for the confident assignment of its characteristic vibrational bands. The presence of a broad N-H stretch, aromatic and aldehydic C-H stretches, a conjugated C=O stretch, and a complex fingerprint region containing C=N, C=C, and C-N vibrations, collectively provides an unambiguous spectral signature for this molecule. Adherence to rigorous experimental protocols, such as the KBr pellet or ATR-FTIR methods, ensures the acquisition of high-quality, reproducible data essential for reliable analysis in research and development settings.
References
- 1. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Introduction: The Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde in Modern Research
An In-Depth Technical Guide to the Mass Spectrometry of 2-Phenyl-1H-imidazole-4-carbaldehyde and Comparative Analytical Methodologies
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in numerous pharmaceuticals, agrochemicals, and materials science applications. The inherent reactivity of the aldehyde group, coupled with the stability and coordination properties of the phenyl-imidazole core, makes it a valuable precursor for creating complex molecular architectures. Given its importance, the unambiguous structural characterization of this compound is paramount. This guide provides a comprehensive analysis of the mass spectrometry data for this compound, offering a comparative perspective with other key analytical techniques to ensure robust and reliable characterization.
Mass Spectrometry Analysis: A Detailed Examination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. For a compound like this compound (C₁₀H₈N₂O, Exact Mass: 172.0637 Da), electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation.[1][2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for analysis.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the capillary, causing the nebulization of the solution into a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary or a region of heated gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Interpretation of Mass Spectra and Proposed Fragmentation Pathway
In positive ion mode ESI-MS, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z of approximately 173.0709.[2] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 195.0529, may also be observed.[2]
To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be performed. In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions provide a fingerprint of the molecule's structure. Based on the known stability of the imidazole ring, fragmentation is anticipated to occur primarily at the phenyl and carbaldehyde substituents.[3]
A plausible fragmentation pathway for protonated this compound is outlined below:
-
Initial Protonation: The molecule accepts a proton, likely on one of the nitrogen atoms of the imidazole ring, to form the [M+H]⁺ ion (m/z 173.07).
-
Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the neutral loss of carbon monoxide (28 Da) from the protonated molecular ion, leading to a fragment at m/z 145.07.
-
Loss of the Phenyl Group (C₆H₅): Cleavage of the bond between the imidazole ring and the phenyl group could result in the loss of a phenyl radical (77 Da), generating a fragment at m/z 96.04. This corresponds to the protonated 1H-imidazole-4-carbaldehyde.
-
Loss of the Aldehyde Group (CHO): The loss of the entire aldehyde group as a radical (29 Da) could produce a fragment ion at m/z 144.07.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization relies on the integration of data from multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique that is often coupled with mass spectrometry (LC-MS). For the analysis of this compound, a reversed-phase HPLC method would be suitable for assessing purity and quantifying the compound.[6][7] A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with an acid modifier like formic acid to ensure good peak shape and compatibility with MS detection.[7]
Data Summary: A Multi-faceted Approach to Characterization
| Analytical Technique | Information Provided | Expected Results for this compound |
| High-Resolution MS | Molecular Formula and Exact Mass | C₁₀H₈N₂O; m/z [M+H]⁺ ≈ 173.0709[1][2] |
| Tandem MS (MS/MS) | Structural Fragmentation Pattern | Key fragments corresponding to losses of CO, C₆H₅, and CHO. |
| ¹H NMR Spectroscopy | Proton Environment and Connectivity | Distinct signals for aldehyde, phenyl, and imidazole protons. |
| ¹³C NMR Spectroscopy | Carbon Skeleton | Resonances for all 10 carbon atoms, including the carbonyl carbon. |
| HPLC | Purity and Quantification | A single major peak indicating high purity. |
Conclusion
The comprehensive analysis of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition and provides crucial structural information through fragmentation analysis. When combined with the detailed connectivity data from NMR spectroscopy and the purity assessment from HPLC, a complete and unambiguous characterization of this important synthetic building block can be achieved. This multi-technique workflow is essential for ensuring the quality and reliability of research and development in the fields of medicinal chemistry and materials science.
References
- 1. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole-4-carbaldehyde | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Phenyl-1H-imidazole-4-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the crystallographic analysis of 2-phenyl-1H-imidazole-4-carbaldehyde and its derivatives. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, compare X-ray crystallography with alternative analytical techniques, and provide actionable protocols grounded in established scientific literature.
Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery
The N-arylated imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Derivatives of 2-phenyl-1H-imidazole, including the 4-carbaldehyde variant, are integral to the development of novel therapeutics, with applications as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][2]
The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors.[3][4] Understanding the precise spatial arrangement of atoms, conformational flexibility, and intermolecular interactions is paramount for rational drug design and the optimization of structure-activity relationships (SAR).[2][5] X-ray crystallography stands as the definitive method for elucidating this crucial 3D structural information, providing an atomic-level blueprint for drug development professionals.[5][6][7]
The Crystallographic Workflow: From Synthesis to Structure
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure. The process involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
Experimental Protocols: A Practical Guide
The following methodologies represent a robust, self-validating framework for the synthesis and crystallographic analysis of novel this compound derivatives.
Part 1: Synthesis and Crystallization
The synthesis of these derivatives often involves a multi-component reaction. A representative procedure is the condensation reaction of a benzil-type compound, an appropriate aldehyde, and an ammonium source.
Step-by-Step Synthesis Protocol (Example: 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole) [8]
-
Reactant Preparation: In a round-bottom flask, combine benzil (1 mmol), 4-(benzyloxy)benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (25 mL) to the mixture. For certain reactions, a catalyst like ZnO nanoparticles (0.1 mmol) can be introduced to improve yield.[8]
-
Reaction: Heat the mixture at 60-85°C with constant stirring for approximately 3-6 hours.[5][8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., acetone or methanol) to yield the pure imidazole derivative.[8]
Step-by-Step Crystallization Protocol The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is widely successful.[8][9]
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetone, DMF) to find one in which it is sparingly soluble.
-
Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Filter the solution into a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm.
-
Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly. Suitable crystals for X-ray analysis will form over time.[9]
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed single crystal (typically < 0.5 mm in size) and mount it on a goniometer head.[10]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, often at a low temperature (e.g., 125 K) to minimize thermal vibrations.[10] Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are recorded as the crystal is rotated.[6]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[10]
-
Structure Solution: The crystal structure is solved using direct methods or other algorithms to generate an initial electron density map and atomic model.
-
Refinement: The initial model is refined using full-matrix least-squares procedures to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate crystal structure.[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][9]
Comparative Analysis of Crystallographic Data
The structural parameters derived from X-ray crystallography provide a wealth of information. Below is a comparison of several 2-phenyl-1H-imidazole derivatives, highlighting how substitutions on the core scaffold influence the solid-state structure.
| Parameter | Derivative 1: 4-(1H-imidazol-1-yl)benzaldehyde[1][10] | Derivative 2: 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole[8] | Derivative 3: 2-Phenyl-1H-imidazole[9] |
| Chemical Formula | C₁₀H₈N₂O | C₃₄H₂₆N₂O | C₉H₈N₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁/c | Pnma |
| Unit Cell (a, b, c) | a = 11.23 Å, b = 5.61 Å, c = 13.91 Å | a = 14.29 Å, b = 16.74 Å, c = 9.05 Å | a = 14.56 Å, b = 10.13 Å, c = 5.09 Å |
| Unit Cell (α, β, γ) | α = 90°, β = 110.19°, γ = 90° | α = 90°, β = 95.23°, γ = 90° | α = 90°, β = 90°, γ = 90° |
| Key Structural Feature | Dihedral angle between imidazole and arene rings is 24.58°.[1] | Phenyl and imidazole rings are part of a larger, more complex structure. | Imidazole and phenyl rings are nearly co-planar.[9] |
| Key Intermolecular Interaction | Weak C—H···O/N interactions hold the molecules together in the solid state.[1] | Exhibits intermolecular N-H···N and C-H···O hydrogen bonds.[8] | Adjacent molecules are linked via N—H···N hydrogen bonds.[9] |
From Structure to Function: Driving SAR with Crystallographic Insights
Crystallographic data is not merely descriptive; it is predictive and explanatory, providing a rational basis for understanding and improving biological activity.
-
Conformational Analysis: The dihedral angle between the phenyl and imidazole rings is a critical parameter.[1] A nearly co-planar arrangement, as seen in 2-phenyl-1H-imidazole, may facilitate π-π stacking interactions, while a more twisted conformation might be required to fit into a specific enzyme's binding pocket. This structural information is vital for designing inhibitors, for example, for PARP-1, where the orientation of substituents in a hydrophobic pocket is key.[2]
-
Intermolecular Interactions: The hydrogen bonding patterns observed in the crystal lattice (e.g., N-H···N or C-H···O) provide a direct model for the types of interactions the molecule can form with its biological target.[1][8][9] The formation of specific hydrogen bonds is often essential for high-affinity binding and potent inhibitory activity.[2]
-
Absolute Configuration: For chiral molecules or in cases of tautomerism, X-ray crystallography provides the definitive assignment of the absolute configuration, which is crucial as different isomers can have vastly different biological activities.[5]
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard for 3D structure determination, a multi-faceted analytical approach is essential for comprehensive characterization. Other techniques provide complementary information.
| Technique | Principle | Information Obtained | Sample Requirements | Key Limitation |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[6] | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | High-quality single crystal. | Crystal growth can be a significant bottleneck; provides solid-state structure only.[6] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Connectivity of atoms, chemical environment in solution, 2D/3D solution-state conformation. | Soluble compound (~1-10 mg). | Does not provide the high-resolution detail of bond lengths/angles that crystallography does. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations.[11] | Presence of specific functional groups (e.g., C=O, N-H).[1] | Small amount of solid or liquid. | Provides information on functional groups, not the overall 3D structure. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and elemental formula.[1] | Very small amount of sample. | Provides no information on atomic connectivity or 3D structure. |
| DSC | Measures heat flow into or out of a sample as a function of temperature.[11] | Melting point, purity, polymorphism, and thermal stability.[11] | Small amount of solid. | Provides no structural information. |
Conclusion
For drug development professionals working with this compound derivatives, X-ray crystallography is an indispensable tool. It delivers an unparalleled, high-resolution view of the molecular architecture, directly informing our understanding of structure-activity relationships. The insights gained from crystallographic studies—from conformational preferences to specific intermolecular contacts—are fundamental to the rational design of more potent, selective, and effective therapeutic agents. When integrated with complementary analytical techniques like NMR and MS, X-ray crystallography provides the comprehensive characterization necessary to accelerate the journey from chemical entity to clinical candidate.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-Phenyl-1H-imidazole-4-carbaldehyde: HPLC, UPLC, and HPTLC Methodologies
This guide provides an in-depth, comparative analysis of analytical methods for assessing the purity of 2-Phenyl-1H-imidazole-4-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. Moving beyond a single protocol, we explore three robust chromatographic techniques: the industry-standard High-Performance Liquid Chromatography (HPLC), the high-throughput Ultra-Performance Liquid Chromatography (UPLC), and the versatile High-Performance Thin-Layer Chromatography (HPTLC). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the selection of parameters to ensure robust and reliable purity assessments.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is paramount, and this stringency extends to its precursors and intermediates, such as this compound. Impurities, even in trace amounts, can affect the stability, efficacy, and safety of the final drug product.[1] Therefore, employing a validated, high-resolution analytical method for purity determination is a non-negotiable step in the quality control (QC) process.
High-Performance Liquid Chromatography (HPLC) remains the benchmark for pharmaceutical analysis due to its reliability and regulatory acceptance.[2] However, advancements in chromatographic technology offer alternatives like UPLC, which provides significant gains in speed and resolution, and HPTLC, which offers advantages in sample throughput and cost-effectiveness.[3][4] This guide will dissect these three techniques, providing detailed protocols and a comparative framework to aid in selecting the most appropriate method for your laboratory's specific needs.
The Benchmark Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity testing of non-volatile and thermally labile compounds like this compound.[1][5] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Parameters:
-
Stationary Phase (Column): A C18 (octadecyl-silica) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The imidazole and phenyl rings of the analyte will interact strongly with the C18 ligands.
-
Mobile Phase: A gradient elution using water (with a pH modifier) and acetonitrile is employed. Starting with a higher aqueous concentration allows for the retention and separation of polar impurities, while gradually increasing the organic solvent (acetonitrile) concentration elutes the main analyte and more nonpolar impurities. Phosphoric acid is used to acidify the mobile phase, which suppresses the silanol activity on the column and ensures sharp, symmetrical peaks for the basic imidazole moiety.[6]
-
Detection: The conjugated system of the phenyl-imidazole-carbaldehyde structure exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen as it typically provides a good response for aromatic and conjugated systems, ensuring high sensitivity for both the main peak and potential impurities.
Experimental Protocol: HPLC Purity Determination
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same procedure.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates (N) for the main peak should be ≥ 2000, and the tailing factor (T) should be ≤ 2.0.
-
-
Data Analysis:
-
Calculate the purity by the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow Visualization: HPLC Method
References
- 1. moravek.com [moravek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ijrpr.com [ijrpr.com]
- 4. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde and Its Analogs for Researchers and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among its myriad derivatives, 2-Phenyl-1H-imidazole-4-carbaldehyde serves as a crucial starting point for the synthesis of a diverse range of therapeutic agents. This guide provides an in-depth comparative study of this key intermediate and its analogs, focusing on their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their efficacy. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics.
The Versatile Imidazole Core: A Foundation for Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[1][2] The inherent versatility of the imidazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This has led to the development of imidazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][6]
Synthesis of this compound and Its Analogs: A Comparative Overview
The synthesis of substituted imidazoles can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Approaches
One of the most common methods for synthesizing trisubstituted imidazoles is the Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).[7] This one-pot, multi-component reaction is highly efficient for generating 2,4,5-triaryl-imidazoles.
Modern synthetic chemistry has introduced several refinements to these classical methods, including the use of microwave assistance and novel catalysts to improve yields and reduce reaction times.[8][9] For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be efficiently catalyzed by magnetic nanoparticles, allowing for easy separation and recycling of the catalyst.[10]
The synthesis of the parent compound, this compound, and its derivatives can also be achieved through more specific routes, such as the Vilsmeier-Haak reaction on 2-aroyl-2-[methyl(aryl)amino]acetamides to yield 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes.[10]
Experimental Protocol: A General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a generalized procedure based on the principles of the Radziszewski synthesis.
Materials:
-
Benzil (or other 1,2-dicarbonyl compound) (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid or ethanol as solvent
-
L-proline (10 mol%) as a catalyst (optional)
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound, the substituted aldehyde, ammonium acetate, and the catalyst (if used).
-
Add the solvent (e.g., 10 mL of glacial acetic acid or ethanol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the product.[11]
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified trisubstituted imidazole.[11]
Comparative Biological Activities of this compound Analogs
The true value of the 2-phenyl-1H-imidazole scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the substituents at the N1, C2, C4, and C5 positions, researchers have developed potent inhibitors of various enzymes and modulators of cellular signaling pathways.
Kinase Inhibition: A Prominent Therapeutic Target
A significant body of research has focused on imidazole-based compounds as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a central player in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Imidazole derivatives are well-known competitive inhibitors of the ATP binding site of p38α MAP kinase.[5] The initial discovery of trisubstituted imidazoles as p38 MAP kinase inhibitors by SmithKline Beecham spurred extensive research in this area.[12][13] While potent, early analogs often suffered from a lack of selectivity.[12][13]
Transforming Growth Factor β-Activated Kinase 1 (TAK1) Inhibition: More recently, 2,4-1H-imidazole carboxamides have been identified as potent and highly selective inhibitors of TAK1.[14][15] A DNA-encoded chemical library (DECL) screen led to the discovery of a pyrrole-based scaffold, which was subsequently "scaffold-hopped" to an imidazole core, resulting in increased biochemical potency.[14]
Other Kinase Targets: Derivatives of the imidazole scaffold have also shown inhibitory activity against other kinases, including:
-
Activin-like kinase 5 (ALK5): A series of 1,2,4-trisubstituted imidazoles have been synthesized and evaluated as inhibitors of this transforming growth factor-β type I receptor.[16]
-
Janus Kinase (JAK) 2/3 and Aurora A/B Kinases: Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been shown to be multi-targeted inhibitors of these kinases, with potential applications in cancer therapy.[17]
Visualizing the Mechanism: Inhibition of the p38 MAP Kinase Pathway
Caption: The p38 MAP kinase signaling cascade and the inhibitory action of imidazole analogs.
Antimicrobial and Antifungal Activity
The imidazole core is a well-established pharmacophore in antifungal agents (e.g., clotrimazole). Many novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.
Studies have shown that 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles exhibit activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[1][6][8] The structure-activity relationship studies in this area have indicated that the presence of electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity.[11]
Other Notable Biological Activities
The therapeutic potential of this class of compounds extends beyond kinase inhibition and antimicrobial effects. Research has also explored their utility as:
-
PARP-1 Inhibitors: 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed as inhibitors of Poly (ADP-ribose) polymerase-1, a target in cancer therapy.[18]
-
CB2 Receptor Agonists: 2,4-diphenyl-1H-imidazole analogs have been synthesized and shown to be potent agonists of the cannabinoid receptor 2, with potential applications in the treatment of chronic pain.[19]
-
Antituberculosis Agents: Trisubstituted thiazoles, which share structural similarities with imidazoles, have been evaluated as agents against both active and dormant Mycobacterium tuberculosis.[20]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the imidazole and phenyl rings.
-
Substitutions at C2, C4, and C5: Modifications at these positions have been extensively explored to modulate the potency and selectivity of kinase inhibitors.[5] For instance, in the context of p38 MAP kinase inhibitors, the substituents at these positions play a crucial role in the interaction with the ATP binding pocket.
-
Substitutions on the Phenyl Ring: The electronic properties of substituents on the phenyl ring at the C2 position can significantly influence the biological activity. As mentioned earlier, electron-withdrawing groups have been shown to enhance the antimicrobial activity of some imidazole derivatives.[11]
-
N1 Substitution: Alkylation or arylation at the N1 position can impact the compound's pharmacokinetic properties and its interaction with the target protein.
Comparative Data of Selected Imidazole Analogs
| Compound Class | Target | Key Structural Features | Reported Activity (IC50/MIC) | Reference |
| Trisubstituted Imidazoles | p38 MAP Kinase | Varied substituents at C2, C4, and C5 | Potent inhibition, but selectivity can be an issue | [12][13] |
| 2,4-1H-imidazole carboxamides | TAK1 | Imidazole core with carboxamide side chains | Biochemically potent and kinome selective | [14][15] |
| 1,2,4-trisubstituted imidazoles | ALK5 | 2-(6-methylpyridin-2-yl)-1H-imidazole core | IC50 = 0.24μM for the lead compound | [16] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B | Hybrid pyrazole-imidazole scaffold | IC50 values ranging from 0.008 to 2.52 μM | [17] |
| 2,4,5-triphenyl-1H-imidazole derivatives | Various bacteria and fungi | Triphenyl substitution pattern | MICs between 25 and 200 ug/ml for active compounds | [11] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a standardized method for assessing the antimicrobial activity of synthesized imidazole analogs.
Materials:
-
Synthesized imidazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Nutrient agar plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test compounds and standard drugs in DMSO.
-
Inoculate the surface of the nutrient agar plates with the microbial suspension.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
This compound and its analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic tractability and the wide range of biological activities they exhibit make them attractive starting points for the development of new therapeutic agents. The extensive research into their role as kinase inhibitors, particularly for p38 MAP kinase and TAK1, highlights their potential in treating inflammatory diseases and cancer. Furthermore, their demonstrated antimicrobial and antifungal properties suggest their utility in combating infectious diseases.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for their intended biological targets to minimize off-target effects.
-
Exploring Novel Targets: Expanding the scope of biological screening to identify new therapeutic applications for this privileged scaffold.
-
Optimizing Pharmacokinetic Properties: Modifying the core structure and substituents to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2-phenyl-1H-imidazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. benthamscience.com [benthamscience.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles as inhibitors of transforming growth factor-β type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Potential of 2-Phenyl-1H-imidazole-4-carbaldehyde Derivatives: A Comparative Guide
The 2-phenyl-1H-imidazole-4-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the biological activity of novel this compound derivatives. We will delve into the key biological activities associated with this class of compounds, present comparative data from structurally related molecules, and provide detailed, field-proven experimental protocols to empower your research.
Unveiling the Therapeutic Promise: Key Biological Activities
Derivatives of the 2-phenyl-1H-imidazole core have demonstrated efficacy in several key therapeutic areas. Understanding these activities is crucial for directing your screening efforts and selecting the most relevant biological assays.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazole moiety is a common feature in many anticancer drugs, and derivatives of 2-phenyl-imidazole are no exception.[2][3] These compounds can exert their anticancer effects through various mechanisms, including:
-
Cytotoxicity: Inducing cell death in cancer cells is a primary goal of many chemotherapeutic agents. The cytotoxic potential of novel derivatives can be robustly assessed using cell viability assays.[2]
-
Kinase Inhibition: Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several imidazole-based compounds have been identified as potent kinase inhibitors, making this a key area of investigation for new derivatives.[4][5]
Antimicrobial Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole derivatives, particularly their Schiff base modifications, have shown promising activity against a range of bacterial and fungal strains.[6][7] The aldehyde group at the 4-position of the imidazole ring provides a convenient handle for the synthesis of such derivatives.
Enzyme Inhibition: Targeting Key Pathological Processes
Beyond kinases, 2-phenyl-imidazole derivatives have been shown to inhibit other enzymes implicated in disease. A notable example is the inhibition of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[8] This highlights the potential for this scaffold to be adapted to target a variety of enzymatic pathways.
Comparative Efficacy: A Look at Structurally Related Imidazole Derivatives
While specific data for a wide range of this compound derivatives is still emerging, examining the activity of structurally similar compounds provides valuable benchmarks for your own research.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |
| 2,4-Diphenyl-1H-imidazole Analogs | CB2 Receptor Agonist | Human CB2 Receptor | Potent agonist activity | [8] |
| 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives | Xanthine Oxidase Inhibition | In vitro enzyme assay | IC50 = 0.64 µM (for compound 4f) | [8] |
| 2,4-Disubstituted-1,5-diphenyl-1H-imidazole Derivatives | Anticancer | HepG2 (liver cancer) cell line | Significant cytotoxic activity | |
| 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole Derivatives | Anticonvulsant | Maximum electroshock seizure model | Significant anticonvulsant effects | [7] |
| Schiff Base of Benzaldehyde | Antimicrobial | E. coli | MIC = 62.5 µg/ml | [6] |
| Schiff Base of Anisaldehyde | Antimicrobial | S. aureus | MIC = 62.5 µg/ml | [6] |
| 2,4-1H-Imidazole Carboxamides | Kinase Inhibition | TAK1 Kinase | IC50 = 1.3 µM (for compound 7) | [4] |
This table presents a selection of data from structurally related compounds to provide a comparative context for the potential activities of this compound derivatives.
Experimental Validation: Robust Protocols for Biological Characterization
The following section provides detailed, step-by-step protocols for key assays to validate the biological activity of your novel this compound derivatives.
Workflow for Biological Activity Validation
Caption: Workflow for validating the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth to determine the MIC.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (known antibiotic/antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well.
-
Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and a known antimicrobial agent (positive control).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.
Principle: The activity of an enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound derivatives
-
96-well plate (e.g., UV-transparent or black plates for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control (known inhibitor of the enzyme)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Test compound at various concentrations
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways
Understanding the potential molecular targets of this compound derivatives is crucial for interpreting experimental results. For instance, if kinase inhibition is being investigated, visualizing the relevant signaling pathway can provide valuable context.
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. This guide has provided a framework for the systematic validation of the biological activities of its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. By employing the detailed protocols and comparative data presented, researchers can effectively screen and characterize new compounds, paving the way for the development of next-generation therapeutics. Future research should focus on expanding the library of these derivatives and exploring their efficacy in more complex biological systems, including in vivo models, to fully elucidate their therapeutic potential.
References
- 1. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mediresonline.org [mediresonline.org]
The Debus-Radziszewski Imidazole Synthesis: A Classic Multicomponent Reaction
<A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science. Its unique aromatic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. Molecules bearing this five-membered heterocycle are found in numerous FDA-approved drugs, from antifungals like ketoconazole to antiulcer agents such as omeprazole. The specific substitution pattern on the imidazole ring is critical, as it dictates the molecule's steric and electronic properties, and ultimately, its pharmacological activity.
This guide provides an in-depth comparison of classical and modern methods for synthesizing substituted imidazoles. We will move beyond simple procedural lists to explore the underlying mechanisms, strategic advantages, and practical limitations of each approach. Our goal is to equip you, the practicing scientist, with the knowledge to select the optimal synthetic route for your target molecule.
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this method remains a highly relevant and widely used approach for creating C-substituted imidazoles.[1] It is a one-pot, three-component condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia (or an ammonium salt).[2][3][4]
Mechanism and Rationale
The power of the Debus-Radziszewski synthesis lies in its atom economy and convergent nature, where three distinct starting materials combine to form the complex imidazole core in a single step.[5] While the exact mechanism can be complex and is not definitively certain, it is generally accepted to proceed in two main stages[2][3]:
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.
-
Condensation and Cyclization: This diimine then condenses with the aldehyde, followed by oxidation (often by air or an added oxidant) to yield the aromatic imidazole ring.
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// Nodes Start [label="1,2-Dicarbonyl + Aldehyde + 2 NH₃", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Diimine [label="Diimine Intermediate", style=filled, fillcolor="#FFFFFF"]; Condensation [label="Condensation with Aldehyde", style=filled, fillcolor="#FFFFFF"]; Cyclization [label="Cyclization & Dehydration", style=filled, fillcolor="#FFFFFF"]; Dihydroimidazole [label="Dihydroimidazole", style=filled, fillcolor="#FFFFFF"]; Oxidation [label="Oxidation", style=filled, fillcolor="#FFFFFF"]; Product [label="Substituted Imidazole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Diimine [label="Condensation"]; Diimine -> Condensation; Condensation -> Cyclization; Cyclization -> Dihydroimidazole; Dihydroimidazole -> Oxidation; Oxidation -> Product; } dot Caption: Workflow for the Debus-Radziszewski Synthesis.
Advantages & Disadvantages
| Advantages | Disadvantages |
| High Versatility: A wide range of 1,2-dicarbonyls and aldehydes can be used, allowing for diverse substitution patterns.[6] | Low Yields (in some cases): The original Debus synthesis with glyoxal and formaldehyde gives low yields.[1][6] |
| One-Pot Reaction: Simplifies the experimental procedure and reduces purification steps.[2] | Byproduct Formation: Can sometimes lead to the formation of oxazole byproducts.[7] |
| Readily Available Starting Materials: The components are generally inexpensive and commercially available. | Harsh Conditions: Often requires high temperatures (refluxing) for extended periods.[8][9] |
| Atom Economy: As a multicomponent reaction, it efficiently incorporates all atoms from the precursors into the final product.[5] | Limited Regiocontrol: Symmetrical dicarbonyls are preferred to avoid mixtures of regioisomers. |
Representative Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
The synthesis of lophine is a classic example of the Radziszewski reaction.[10][11]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL, approx. 25 mmol), and ammonium acetate (10 g, 130 mmol).[8]
-
Reaction: Add glacial acetic acid (100 mL) to the flask. Heat the mixture to reflux in an oil bath with continuous stirring for 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, pour the mixture into 300-400 mL of ice-cold water.[9]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Neutralize the filtrate with ammonium hydroxide to precipitate any additional product, which is also collected by filtration.[8]
-
Purification: The crude solid is then recrystallized from aqueous ethanol to yield purified 2,4,5-triphenylimidazole.[8] Typical yields for this specific reaction are in the range of 46%.[10]
The Marckwald Synthesis: A Route to 2-Thioimidazoles
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which are important intermediates that can be subsequently desulfurized to yield the corresponding imidazoles.[1] This two-step process begins with the condensation of an α-aminoketone or α-aminoaldehyde with a thiocyanate source, typically potassium thiocyanate.[1][12]
Mechanism and Rationale
-
Cyclization: The α-aminoketone reacts with potassium thiocyanate. The amino group attacks the thiocyanate carbon, and the resulting intermediate cyclizes to form a 2-mercapto-dihydroimidazole (a 2-imidazoline-2-thione).
-
Oxidation/Desulfurization: The intermediate can be isolated or, more commonly, treated directly with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to remove the sulfur atom and form the aromatic imidazole ring.
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// Nodes Start [label="α-Amino Ketone + KSCN", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Cyclization [label="Cyclization", style=filled, fillcolor="#FFFFFF"]; Thione [label="Imidazoline-2-thione", style=filled, fillcolor="#FFFFFF"]; Oxidation [label="Oxidative Desulfurization", style=filled, fillcolor="#FFFFFF"]; Product [label="Substituted Imidazole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cyclization; Cyclization -> Thione; Thione -> Oxidation; Oxidation -> Product; } dot Caption: Simplified workflow for the Marckwald Synthesis.
Advantages & Disadvantages
| Advantages | Disadvantages |
| Access to Specific Isomers: Provides a reliable route to 2-thio-substituted imidazoles and their desulfurized products. | Limited Starting Materials: The synthesis is limited by the availability of the requisite α-amino aldehydes or ketones.[12] |
| Good Yields: The cyclization step often proceeds in high yield. | Harsh Reagents: The desulfurization step often requires strong oxidizing agents. |
| Versatile Intermediate: The 2-mercapto group can be easily removed or used as a handle for further functionalization. | Two-Step Process: Less convergent than multicomponent reactions like the Debus-Radziszewski synthesis. |
Conceptual Protocol: Synthesis of Creatinine from Creatine
While not a direct synthesis of a simple imidazole, the biological conversion of creatine to creatinine is conceptually related to the Marckwald synthesis, involving an intramolecular cyclization of an amino group onto a carboxyl derivative. Creatine synthesis itself involves the methylation of guanidinoacetate.[13][14][15] This process is crucial for energy metabolism in muscle tissue.[13] The spontaneous, non-enzymatic cyclization of creatine results in the formation of creatinine, which is then excreted.[14][16]
The Wallach Synthesis: From Oxamides to Imidazoles
Reported by Otto Wallach in 1881, this synthesis involves treating an N,N'-disubstituted oxamide with a dehydrating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[6][17][18] The resulting chloro-intermediate is then reduced to afford the N-substituted imidazole.[6][18]
Mechanism and Rationale
-
Chlorination/Cyclization: The oxamide is treated with PCl₅, leading to the formation of a 5-chloroimidazole intermediate.[18]
-
Reduction: The chloro-intermediate is then reduced, typically with hydroiodic acid, to yield the final 1,2-disubstituted imidazole.[6][17]
Advantages & Disadvantages
| Advantages | Disadvantages |
| Specific Substitution Pattern: Provides access to 1,2-disubstituted imidazoles.[17] | Harsh Reagents: Utilizes aggressive and hazardous reagents like PCl₅ and strong acids.[6][18] |
| Historical Significance: An important early method for imidazole synthesis. | Limited Scope: The substrate scope is generally limited to N,N'-dialkyloxamides. |
| Multi-Step Process: Requires separate chlorination and reduction steps. |
Modern & Green Approaches: The Evolution of Imidazole Synthesis
Driven by the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.[19]
Microwave-Assisted Synthesis (MWAS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[20][21] By directly coupling with the molecules in the reaction mixture, microwave heating leads to rapid temperature increases, dramatically shorter reaction times, and often, higher yields and product purity.[20]
The Debus-Radziszewski reaction is particularly amenable to microwave assistance. For example, the synthesis of 2,4,5-triphenylimidazole derivatives can be achieved in just 1-2 minutes under solvent-free conditions using microwave irradiation, compared to several hours of conventional refluxing.[22][23]
Representative Microwave Protocol: Synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole [22]
-
Mixing: An equimolar mixture of Benzil (0.02 mol), 4-nitrobenzaldehyde (0.02 mol), and Ammonium acetate (0.07 mol) is placed in a microwave-safe vessel and mixed thoroughly. A catalytic amount of glacial acetic acid can be added.
-
Irradiation: The mixture is subjected to microwave irradiation (e.g., 400 W) for 1-9 minutes, with reaction progress monitored by TLC.[22][24]
-
Isolation: After cooling, the solid product is collected by filtration, washed with water, and recrystallized from ethanol. This method often results in excellent yields.[22][24]
Use of Ionic Liquids (ILs)
Ionic liquids are salts that are liquid at low temperatures (<100 °C) and are considered green solvents due to their low vapor pressure and high thermal stability.[25][26] They can act as both the solvent and catalyst in imidazole synthesis.[24] Imidazolium-based ionic liquids are particularly interesting, and their synthesis is an active area of research, often employing green methods themselves.[25][27][28]
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Features | Typical Conditions | Yields |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot, three-component, versatile | Reflux in acetic acid, 1-4 h[8][9] | Moderate to Good[29] |
| Marckwald | α-Amino Ketone, Thiocyanate | Forms 2-mercaptoimidazole intermediate | Cyclization followed by oxidation | Good |
| Wallach | N,N'-Disubstituted Oxamide, PCl₅ | Forms 1,2-disubstituted imidazoles | Harsh (PCl₅, HI reduction) | Variable |
| Microwave-Assisted | Varies (often Debus-Radziszewski) | Drastically reduced reaction times[20] | Microwave irradiation, 1-10 min[22][24] | Good to Excellent[22][30] |
Choosing the Right Path: A Decision Framework
Selecting the appropriate synthetic method depends entirely on the target molecule's substitution pattern and the available starting materials.
dot graph "Decision_Framework" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Desired Imidazole Substitution?", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; C_Substituted [label="Fully C-Substituted (e.g., 2,4,5-triaryl)?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; N_Substituted [label="N-Substituted?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Thio_Substituted [label="2-Thio-Substituted?", shape=diamond, style=filled, fillcolor="#FFFFFF"];
Radziszewski [label="Debus-Radziszewski", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wallach [label="Wallach Synthesis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Marckwald [label="Marckwald Synthesis", style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Modern [label="Consider Microwave-Assisted Radziszewski for speed/yield", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> C_Substituted; C_Substituted -> Radziszewski [label="Yes"]; C_Substituted -> N_Substituted [label="No"]; Radziszewski -> Modern; N_Substituted -> Wallach [label="Yes (1,2-disubstituted)"]; N_Substituted -> Thio_Substituted [label="No"]; Thio_Substituted -> Marckwald [label="Yes"]; Thio_Substituted -> Start [label="No (Re-evaluate)"]; } dot Caption: Decision tree for selecting an imidazole synthesis method.
Conclusion
The synthesis of substituted imidazoles has a rich history, from the classical multicomponent reactions of the 19th century to the green, efficiency-focused methods of today. The Debus-Radziszewski synthesis remains a workhorse in the field due to its versatility and convergent power, especially when enhanced with modern techniques like microwave assistance. The Marckwald and Wallach syntheses, while less common, offer strategic pathways to specific substitution patterns that may be otherwise difficult to access. For the modern researcher, understanding the mechanistic nuances, advantages, and limitations of each method is paramount to the successful and efficient synthesis of these vital heterocyclic compounds.
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Navigating the Isomeric Landscape: A Comparative Guide to the Biological Activity of 2-Phenyl and 4-Phenyl Imidazoles
Introduction: The Privileged Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." The introduction of a phenyl substituent to the imidazole ring gives rise to two primary positional isomers: 2-phenylimidazole and 4-phenylimidazole. This seemingly subtle structural variation can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 2-phenyl and 4-phenyl imidazole derivatives, drawing upon experimental data from anticancer, antimicrobial, and anti-inflammatory studies to elucidate key structure-activity relationships (SAR).
I. Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has led to extensive exploration of imidazole-based compounds. While direct comparative studies between simple 2-phenyl and 4-phenylimidazoles are limited, analysis of more complex derivatives, such as 2,4,5-triphenylimidazoles, provides valuable insights into the influence of phenyl group positioning on cytotoxicity.
Structure-Activity Relationship Insights
Studies on 2,4,5-triphenylimidazole derivatives have demonstrated moderate to potent cytotoxic activities against various human cancer cell lines, including PC3, KB, A549, and HCT116.[2] In these multifaceted structures, the presence of phenyl groups at both the 2 and 4 (and 5) positions contributes to the overall anticancer effect. For instance, certain N1-substituted 2,4,5-triphenyl imidazole derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2]
Illustrative Signaling Pathway: P53-MDM2 Interaction
One of the investigated mechanisms for some triphenylimidazole derivatives is the inhibition of the p53-MDM2 interaction, a critical pathway in cancer progression. Although the studied compounds showed weak inhibitory activity in this specific assay, it highlights a potential target for imidazole-based anticancer agents.[2]
Caption: P53-MDM2 signaling pathway and the inhibitory role of triphenylimidazole derivatives.
II. Antimicrobial Activity: Targeting Bacterial Processes
Phenylimidazole derivatives have emerged as a promising class of antimicrobial agents. The position of the phenyl group plays a crucial role in determining the spectrum and potency of their antibacterial and antifungal activities.
Comparative Efficacy
While direct comparisons are scarce, a study on phenylimidazole derivatives of 4-pyridone as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK provides some insights. These enzymes are essential for bacterial fatty acid biosynthesis. A representative compound from this series demonstrated potent antibacterial activity against Streptococcus pneumoniae.[4][5] Although this study does not directly compare 2-phenyl and 4-phenyl isomers, it underscores the potential of the phenylimidazole scaffold in developing novel antibacterial agents.[4]
Generally, substituted imidazoles have shown broad-spectrum antimicrobial activity. For example, some 2,4,5-trisubstituted imidazoles were found to be active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low µg/mL range.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of a compound's antimicrobial potency.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The phenylimidazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
The imidazole scaffold is present in many anti-inflammatory drugs. The position of the phenyl group can influence the compound's ability to inhibit key inflammatory mediators and enzymes.
Structure-Activity Relationship in Anti-inflammatory Effects
Derivatives of 2,4,5-triphenylimidazole have been evaluated for their anti-inflammatory and analgesic activities.[1] Studies on other imidazole-containing compounds have shown that they can inhibit pro-inflammatory enzymes and cytokines. For instance, some benzimidazole derivatives effectively inhibited secretory phospholipase A2, lipoxygenase, and COX enzymes, as well as the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophages.[7]
A study on novel 2-phenyl-4H-chromen derivatives, which share the 2-phenyl structural motif, demonstrated that these compounds could downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway.[8] This suggests that 2-phenyl substituted heterocyclic compounds may exert their anti-inflammatory effects through this pathway.
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
IV. Comparative Data Summary
Due to the lack of direct head-to-head comparative studies, a quantitative comparison table is challenging to construct. However, the following table summarizes the biological activities of various phenylimidazole derivatives, highlighting the observed potencies.
| Compound Class | Biological Activity | Key Findings | Reference |
| 2,4,5-Triphenylimidazole Derivatives | Anticancer | Moderate to potent cytotoxicity against various cancer cell lines. | [2] |
| 2-Iodo-4-hydroxymethyl-1,5-diphenylimidazoles | Anticancer | Phenyl ring substitutions are crucial for activity. | [3] |
| Phenylimidazole derivatives of 4-pyridone | Antibacterial | Potent inhibition of FabI and FabK enzymes. | [4][5] |
| 2,4,5-Trisubstituted Imidazoles | Antibacterial | Active against Gram-positive and Gram-negative bacteria. | [6] |
| 2,4,5-Triphenylimidazole Derivatives | Anti-inflammatory | Demonstrated anti-inflammatory and analgesic properties. | [1] |
| 2-Substituted Benzimidazoles | Anti-inflammatory | Inhibition of various pro-inflammatory enzymes and cytokines. | [7][9] |
V. Conclusion and Future Directions
The positional isomerism of the phenyl group on the imidazole ring is a critical determinant of biological activity. While the available literature provides valuable insights into the anticancer, antimicrobial, and anti-inflammatory potential of 2-phenyl and 4-phenyl imidazole derivatives, there is a clear need for direct, systematic comparative studies. Future research should focus on the synthesis and parallel biological evaluation of isomeric pairs of 2-phenyl and 4-phenyl imidazoles with varying substitution patterns. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective imidazole-based therapeutic agents.
VI. References
-
Hu, C., Shen, J., Bian, K., Zhang, R., & Deng, L. (2014). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 11(6). --INVALID-LINK--
-
Kitagawa, H., et al. (2007). Phenylimidazole derivatives of 4-pyridone as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK. Journal of Medicinal Chemistry, 50(19), 4710-4721. --INVALID-LINK--
-
Kitagawa, H., Ozawa, T., et al. (2007). Phenylimidazole derivatives of 4-pyridone as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK. Semantic Scholar. --INVALID-LINK--
-
Bendgude, A. D., et al. (2016). Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives. ResearchGate. --INVALID-LINK--
-
Ahmad, A., et al. (2013). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. PubMed. --INVALID-LINK--
-
Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ResearchGate. --INVALID-LINK--
-
Umarani, N., et al. (2011). Synthesis of 2, 4, 5- Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. --INVALID-LINK--
-
Al-Hourani, B. J., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. --INVALID-LINK--
-
Riaz, H., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. --INVALID-LINK--
-
Valdez, C. A., et al. (2009). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia. ResearchGate. --INVALID-LINK--
References
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- 5. Phenylimidazole derivatives of 4-pyridone as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK. | Semantic Scholar [semanticscholar.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1H-imidazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Phenyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-47-3), a compound frequently utilized in pharmaceutical synthesis and research. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance.
The information presented herein is a synthesis of established safety protocols, regulatory guidelines, and data from authoritative sources. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and waste streams, as local regulations may vary.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential.
1.1. Health Hazards: While comprehensive toxicological data for this specific compound is not fully available, it is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] As a general precaution for imidazole derivatives, it should be handled as a potentially hazardous substance.
1.2. Physical Hazards: This compound is a solid and is considered highly flammable.[2] Therefore, it must be kept away from heat, sparks, open flames, and other sources of ignition. Dust formation should be avoided, as fine dust dispersed in air may form explosive mixtures.[3]
1.3. Environmental Hazards: The environmental impact of this chemical has not been fully investigated.[2] To prevent environmental contamination, it is crucial to prevent the chemical from entering drains or waterways.[2][4]
| Hazard Category | Associated Risk |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[1][2] |
| Flammability | Highly flammable solid[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[5] In situations with a splash hazard, a face shield should be worn in addition to goggles.[5][6]
-
Skin Protection: A flame-resistant lab coat should be worn and fully buttoned.[5] Long pants and closed-toe shoes are also required.[5][6] For direct handling, chemical-resistant gloves (such as nitrile) must be worn.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Respiratory Protection: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood.[3][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[2] Respirator use requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]
3.1. Bulk Quantity Disposal:
For surplus, non-recyclable, or waste quantities of this compound, the following steps must be taken:
-
Packaging: The waste material should be collected in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and appropriate for transportation.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label must include the chemical name, associated hazards (e.g., flammable, irritant), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3] Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][8]
-
Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9][10][11][12] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be carried out in a facility that is fully compliant with EPA regulations for hazardous waste incineration.[13][14]
3.2. Small Spills and Laboratory Decontamination:
In the event of a small spill within a controlled laboratory environment, the following procedure should be followed by trained personnel:
-
Immediate Action: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Control and Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in a sealed bag and dispose of them as hazardous waste.[3]
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Emergency Procedures
In the event of a large spill or accidental exposure, immediate action is critical.
-
Large Spill: If a large amount of the compound is spilled, immediately evacuate the area and alert others. Contact your institution's emergency response team or local emergency services (911).[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[14] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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- 11. Riverside, California Hazardous Waste Management | Clean Earth [cleanearthinc.com]
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- 15. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 2-Phenyl-1H-imidazole-4-carbaldehyde: A Protocol Focused on Proactive Safety
As researchers and drug development professionals, our primary goal is to innovate. However, innovation cannot come at the expense of safety. The compounds we handle, such as 2-Phenyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-47-3), are often novel substances with incompletely characterized toxicological profiles.[1][2] This guide provides a comprehensive operational and safety plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our philosophy is that a protocol is only as strong as the scientific reasoning that underpins it.
Hazard Profile: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A) : Causes serious, potentially damaging, eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][3]
Crucially, a recurring statement in the safety data sheets (SDS) is that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[1][2] This lack of comprehensive data mandates that we adopt a conservative and cautious approach, treating the substance as potentially more hazardous than currently classified.
Summary of Required PPE and Justification
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. Face shield for larger quantities (>5g) or splash-prone operations. | Protects against direct contact with a known serious eye irritant.[3][4] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Inspect before use. | Prevents skin contact with a known skin irritant.[2][4] Proper removal technique is critical to avoid self-contamination. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin on arms and torso from accidental splashes or dust contamination.[5] |
| Respiratory Protection | Primary: Use within a certified chemical fume hood. Secondary: If fume hood is unavailable or dust is generated, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[1][2][6] | Mitigates inhalation risk, as the compound may cause respiratory irritation.[1][3] Engineering controls (fume hood) are the first and most effective line of defense. |
Operational Protocol: From Receipt to Disposal
This section provides a step-by-step methodology for safely handling this compound. The causality behind each step is explained to ensure the protocol is a self-validating system.
Step 1: Preparation and PPE Donning
-
Designated Area : All work with this compound must be performed in a designated area, clearly marked, within a certified chemical fume hood.[4][7] Ensure that an emergency eyewash and safety shower are accessible and unobstructed.[4]
-
Gather Materials : Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, solvents, glassware, waste container). This minimizes movement and the risk of contamination outside the controlled workspace.
-
Don PPE : Put on PPE in the following order. This sequence is designed to minimize the risk of cross-contamination.
Step 2: Handling the Compound
-
Weighing : As this compound is a solid powder, there is a risk of generating airborne dust.[1] Perform all weighing operations inside the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could create dust clouds.
-
Transfers and Reactions : When adding the solid to a solvent or reaction vessel, do so slowly and carefully. If the procedure involves heating, ensure the apparatus is secure and condensation lines are properly set up to prevent vapor release.
-
Avoid Incompatibilities : Store and handle this compound away from strong acids and oxidizing agents.[4]
Step 3: Decontamination and PPE Doffing
-
Initial Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
Doff PPE : Removing PPE correctly is as important as putting it on. The goal is to touch contaminated surfaces as little as possible.
Emergency and Disposal Plans
Accidental Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2]
-
Eye Contact : Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician immediately.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][2]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Spill Response
For a small spill within a fume hood:
-
Ensure your PPE is intact.
-
Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[1]
-
Wipe the area with a damp cloth, and dispose of the cloth in the hazardous waste container.
For large spills or spills outside a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Waste Disposal
Improper disposal is a significant compliance and safety risk. Do not let the product enter drains.[1][2]
-
Collection : All waste materials, including contaminated gloves, wipes, and excess chemical, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]
-
Disposal Method : The recommended disposal method is to use a licensed professional waste disposal service. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to these scientifically-grounded protocols, you not only ensure your own safety but also contribute to a culture of responsibility and excellence within the laboratory.
References
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- 2. capotchem.com [capotchem.com]
- 3. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
